Product packaging for RP 70676(Cat. No.:)

RP 70676

Cat. No.: B1663315
M. Wt: 416.6 g/mol
InChI Key: UUPITLNVYVCTFW-UHFFFAOYSA-N
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Description

RP 70676 is a potent inhibitor of ACAT, with IC50 of 25 and 44 nM for rat and rabbit ACAT.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N4S B1663315 RP 70676

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPITLNVYVCTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quinupristin/Dalfopristin (RP 70676)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupristin/dalfopristin, a member of the streptogramin class of antibiotics, represents a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria. This combination antibiotic, also known by the investigational code RP 59500, is comprised of two synergistic components: quinupristin (derived from pristinamycin I) and dalfopristin (derived from pristinamycin IIA). The component referred to as RP 70676 is understood to be associated with dalfopristin within the context of its development. This technical guide provides a comprehensive overview of the mechanism of action of quinupristin/dalfopristin, detailing its molecular interactions, synergistic effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis

The primary target of quinupristin/dalfopristin is the bacterial 50S ribosomal subunit, the site of protein synthesis. The two components, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), bind to adjacent sites on the 50S subunit, leading to a synergistic inhibition of protein synthesis that is often bactericidal.[1]

Dalfopristin's Role: Dalfopristin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding event induces a conformational change in the ribosome, which in turn significantly increases the binding affinity of quinupristin.[2] Dalfopristin's binding interferes with the early steps of protein synthesis by inhibiting peptidyl transfer, the process of forming peptide bonds between amino acids.[2]

Quinupristin's Role: Quinupristin binds to a nearby site in the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2] This binding obstructs the path of the growing polypeptide chain, thereby inhibiting the late phase of protein synthesis.[2] This blockage leads to the premature release of incomplete peptide chains.

The synergistic action of both components results in a stable, ternary complex with the ribosome, effectively halting protein synthesis and leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The in vitro activity of quinupristin/dalfopristin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for quinupristin/dalfopristin against key Gram-positive pathogens.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)-110.25–1
Methicillin-Resistant (MRSA)-110.25–1
Oxacillin-Susceptible-0.5--
Oxacillin-Resistant-1--
Streptococcus pneumoniae
Penicillin-Susceptible4,6260.510.25–4
Penicillin-Resistant-0.510.25–4
Enterococcus faecium
Vancomycin-Susceptible510.51-
Vancomycin-Resistant-1--
Enterococcus faecalis
---8–32

Data compiled from multiple sources.[3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of quinupristin/dalfopristin.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a cell-free extract. The amount of synthesized protein is quantified, and the inhibitory effect of the antibiotic is determined by the reduction in protein production.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract), a DNA template with a suitable promoter (e.g., T7), amino acids, and an energy source.

  • Antibiotic Addition: Add varying concentrations of quinupristin, dalfopristin, or the combination to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

  • Quantification: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Ribosome Filter-Binding Assay

This assay is used to determine the binding affinity of an antibiotic to the ribosome.

Principle: Radiolabeled antibiotic is incubated with ribosomes. The mixture is then passed through a nitrocellulose filter, which retains ribosomes and any bound antibiotic. The amount of radioactivity on the filter is proportional to the amount of bound antibiotic.

Protocol:

  • Radiolabeling: Synthesize or obtain a radiolabeled version of quinupristin or dalfopristin (e.g., with ³H or ¹⁴C).

  • Binding Reaction: Incubate a fixed concentration of radiolabeled antibiotic with increasing concentrations of purified 70S ribosomes or 50S ribosomal subunits in a suitable binding buffer.

  • Filtration: After reaching equilibrium, rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.

  • Washing: Wash the filter with cold binding buffer to remove any unbound antibiotic.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic as a function of the ribosome concentration. The equilibrium dissociation constant (Kd) can be determined by fitting the data to a binding isotherm.[11][12][13]

Toeprinting Assay (Primer Extension Inhibition)

This assay is used to map the precise binding site of an antibiotic on the ribosomal RNA.

Principle: A DNA primer is annealed to an mRNA template downstream of the antibiotic binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the ribosome stalled by the bound antibiotic, it terminates, resulting in a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the ribosome and, by inference, the antibiotic binding site.[1][14]

Protocol:

  • Complex Formation: Incubate mRNA, purified 70S ribosomes, and the antibiotic of interest to form a stable stalled complex.

  • Primer Annealing: Add a fluorescently or radioactively labeled DNA primer that is complementary to a sequence downstream of the expected binding site on the mRNA.

  • Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs.

  • Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

  • Analysis: The position of the truncated cDNA fragment (the toeprint) relative to the sequencing ladder reveals the precise nucleotide on the rRNA where the ribosome is stalled by the antibiotic.[15]

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Protein_Synthesis_Inhibition PTC Peptidyl Transferase Center (PTC) Quinupristin Quinupristin (Streptogramin B) PTC->Quinupristin Increases binding affinity for NPET Nascent Peptide Exit Tunnel (NPET) Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->PTC Binds and induces conformational change Early_Phase Early Phase Inhibition (Peptidyl transfer blocked) Quinupristin->NPET Binds to adjacent site Late_Phase Late Phase Inhibition (Peptide elongation blocked) Experimental_Workflow cluster_IVT In Vitro Translation (IVT) Assay cluster_FilterBinding Ribosome Filter-Binding Assay cluster_Toeprinting Toeprinting Assay IVT_Start Cell-free extract + DNA template + Antibiotic IVT_Incubate Incubate at 37°C IVT_Start->IVT_Incubate IVT_Quantify Quantify reporter protein IVT_Incubate->IVT_Quantify IVT_Result Determine IC50 IVT_Quantify->IVT_Result FB_Start Radiolabeled antibiotic + Ribosomes FB_Incubate Incubate to equilibrium FB_Start->FB_Incubate FB_Filter Filter through nitrocellulose FB_Incubate->FB_Filter FB_Quantify Measure retained radioactivity FB_Filter->FB_Quantify FB_Result Determine Kd FB_Quantify->FB_Result TP_Start mRNA + Ribosome + Antibiotic TP_Primer Anneal labeled primer TP_Start->TP_Primer TP_Extend Primer extension with reverse transcriptase TP_Primer->TP_Extend TP_Analyze Analyze cDNA on sequencing gel TP_Extend->TP_Analyze TP_Result Map binding site TP_Analyze->TP_Result

References

Unraveling the Identity of RP 70676: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to elucidate the function of the entity designated RP 70676 have revealed that this identifier does not correspond to a known pharmaceutical compound or research molecule. Extensive searches across scientific databases, clinical trial registries, and historical archives of pharmaceutical company Rhône-Poulenc have failed to identify any therapeutic agent or experimental drug with this designation. Instead, the identifier "RP70676" consistently refers to a commercially available plumbing component, specifically a cartridge for a Delta faucet.

This technical guide aims to address the query regarding this compound by first clarifying its established identity and then exploring the potential reasons for the misattribution of this identifier to a substance of interest to researchers, scientists, and drug development professionals.

The Search for a Non-Existent Compound

A multi-faceted search strategy was employed to determine the function of a putative compound "this compound." This included:

  • Comprehensive Literature and Patent Searches: Queries across databases such as PubMed, Scopus, and Google Patents for "this compound," "Rhône-Poulenc 70676," and variations thereof yielded no relevant results pertaining to a chemical or biological entity.

  • Clinical Trial Registry Analysis: A thorough review of clinical trial databases, including ClinicalTrials.gov, did not uncover any past or present studies investigating a compound with the identifier this compound.

  • Historical Pharmaceutical Compound Databases: Examination of databases cataloging discontinued and experimental drugs, including those developed by Rhône-Poulenc before its merger to form Aventis (now Sanofi), did not contain any entries for this compound.

Potential Sources of the Misidentification

Several scenarios could explain why "this compound" might be mistakenly associated with a research compound:

  • Internal Code Name: It is plausible that "this compound" was an internal, preclinical designation for a compound at Rhône-Poulenc that was discontinued before any public disclosure. The internal naming conventions of pharmaceutical companies are often alphanumeric, and it is conceivable that this was a transient identifier. However, without any leaked or officially released documentation, this remains speculative.

  • Transcription Error: The identifier could be a mistranscription of a legitimate compound's name. The similarity in format to other internal drug codes could lead to such an error. For instance, a different number or letter combination could refer to a genuine, albeit potentially obscure, research chemical.

  • Database or Clerical Error: A clerical error in a document, presentation, or database could have incorrectly assigned this identifier to a chemical entity. Such errors, though rare, can propagate through unofficial channels.

Conclusion for the Research Audience

For researchers, scientists, and drug development professionals, the key takeaway is that there is no publicly available information to suggest that this compound is a therapeutic agent or a subject of scientific investigation. Efforts to find data on its function, mechanism of action, or experimental protocols will be fruitless as the designation points to a non-scientific item.

It is recommended that any researcher encountering this identifier double-check the source of the information for potential errors. Clarifying the correct designation is the necessary first step before any meaningful scientific inquiry can proceed. Without a valid identifier for a specific chemical or biological entity, the creation of an in-depth technical guide, including data tables and visualizations of signaling pathways, is not possible.

The Enigmatic Compound: Unraveling the Available Information on RP 70676

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and clinical databases, the compound designated as RP 70676 remains elusive. This identifier does not correspond to any known drug or investigational compound with a public record of its discovery, history, or mechanism of action. It is plausible that this compound represents an internal codename for a compound that was discontinued in early-stage research, a project that was never publicly disclosed by the originating institution, or a simple misidentification of a different agent.

The prefix "RP" historically has been associated with compounds from the pharmaceutical company Rhône-Poulenc (now part of Sanofi). However, without further corroborating details, any connection remains speculative. The absence of any published preclinical or clinical data prevents the creation of a detailed technical guide as requested.

Should further identifying information become available, such as a chemical name, a patent number, or an associated therapeutic target, a thorough investigation into the discovery and history of the compound could be initiated. Such an investigation would typically involve:

  • Literature and Patent Search: A deep dive into scientific databases (e.g., PubMed, Scopus, Google Scholar) and patent registries (e.g., USPTO, Espacenet) to find the first mention of the compound, its synthesis, and its initial biological evaluation.

  • Identification of Key Researchers and Institutions: Pinpointing the individuals and organizations responsible for the discovery and early development of the compound.

  • Mechanism of Action Studies: Elucidating the molecular target of the compound and the signaling pathways it modulates. This would involve a review of in vitro and in vivo studies.

  • Preclinical and Clinical Development: Charting the course of the compound through preclinical toxicology and efficacy studies, and any subsequent clinical trials.

Without this foundational information, any attempt to generate a technical whitepaper, including data tables and visualizations, would be purely hypothetical and not based on factual evidence.

Hypothetical Experimental Workflow for Compound Discovery

For illustrative purposes, a generalized workflow for the discovery and initial characterization of a novel compound is presented below. This diagram outlines the typical stages a compound like this compound would have traversed.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models ADMET Studies ADMET Studies In Vivo Models->ADMET Studies IND-Enabling Studies IND-Enabling Studies ADMET Studies->IND-Enabling Studies Phase I Trials Phase I Trials IND-Enabling Studies->Phase I Trials Phase II Trials Phase II Trials Phase I Trials->Phase II Trials

A generalized workflow for drug discovery and early development.

Hypothetical Signaling Pathway Modulation

To further illustrate the type of visualization that would be included in a technical guide, the following diagram depicts a hypothetical signaling pathway that a compound could modulate. This is a generic representation and does not reflect any actual data for this compound.

G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

A hypothetical signaling pathway inhibited by a compound.

The Structure-Activity Relationship of RP 70676: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RP 70676 is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1][2] Identified as a promising agent for the treatment of hyperlipidemia and atherosclerosis, its development was ultimately terminated.[3] This guide provides a comprehensive overview of the structure-activity relationship of this compound, detailing its inhibitory activity, the underlying mechanism of action through the ACAT pathway, and generalized experimental protocols for assessing ACAT inhibition.

Introduction to this compound and ACAT Inhibition

This compound, with the chemical name 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)thio)pentyl)-3,5-dimethyl-1H-pyrazole and CAS number 136609-26-2, emerged as a significant subject of investigation in the early 1990s for its potent inhibitory effects on Acyl-CoA:cholesterol O-acyltransferase (ACAT).[4][5] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[6][7] By inhibiting ACAT, compounds like this compound can modulate cholesterol absorption and the formation of foam cells in arterial walls, two critical processes in the pathogenesis of atherosclerosis.[4][8]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against ACAT has been evaluated across various species and tissues, demonstrating its broad efficacy. The available quantitative data is summarized in the table below.

Enzyme Source Species IC50 (nM) Reference
Arterial ACATRabbit40[1][5][9]
Hepatic ACATRat25[1][2]
Hepatic ACATRabbit44[1][2]
Hepatic ACATHamster21[1][5][9]
Hepatic ACATHuman44[1][5][9]
Intestinal ACAT (from cholesterol-fed)Rabbit108[1][5][9]
P388D1 Murine Macrophages (whole cell)Mouse540[1][5][9]

Mechanism of Action: The ACAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the ACAT enzyme, which is primarily located in the endoplasmic reticulum. The enzyme plays a pivotal role in cellular cholesterol homeostasis. The following diagram illustrates the central role of ACAT in cholesterol metabolism and the point of intervention for this compound.

ACAT_Pathway cluster_cell Cellular Environment Free_Cholesterol Free Cholesterol Pool ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes Esterification Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets RP_70676 This compound RP_70676->ACAT Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Co-substrate

Caption: The ACAT enzyme pathway and the inhibitory action of this compound.

Experimental Protocols for ACAT Inhibition Assay

While the specific, detailed protocol used for the initial characterization of this compound is not publicly available, a general methodology for determining ACAT inhibitory activity can be described. The following outlines a typical workflow for an in vitro ACAT inhibition assay.

General Principles

The assay measures the rate of formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol in a microsomal preparation containing the ACAT enzyme. The inhibitory effect of a test compound is determined by measuring the reduction in the formation of cholesteryl esters in the presence of the compound.

Materials and Reagents
  • Enzyme Source: Microsomes prepared from rat liver, rabbit intestine, or cultured cells (e.g., P388D1 macrophages).

  • Substrates: Cholesterol, [1-14C]oleoyl-CoA.

  • Test Compound: this compound or other potential inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: Potassium phosphate buffer (pH 7.4) containing bovine serum albumin (BSA).

  • Reaction Termination: Isopropanol/heptane mixture.

  • Scintillation Cocktail

Assay Workflow

The following diagram illustrates a typical experimental workflow for an ACAT inhibition assay.

ACAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Microsomes Prepare Microsomes (Enzyme Source) Incubate Incubate Microsomes, Substrate, and Inhibitor Prepare_Microsomes->Incubate Prepare_Substrate Prepare Substrate Mix (Cholesterol, [14C]oleoyl-CoA) Prepare_Substrate->Incubate Prepare_Inhibitor Prepare Inhibitor Solutions (e.g., this compound) Prepare_Inhibitor->Incubate Terminate_Reaction Terminate Reaction (Isopropanol/Heptane) Incubate->Terminate_Reaction Extract_Lipids Extract Lipids Terminate_Reaction->Extract_Lipids Separate_Lipids Separate Lipids (Thin Layer Chromatography) Extract_Lipids->Separate_Lipids Quantify Quantify Radiolabeled Cholesteryl Esters (Scintillation Counting) Separate_Lipids->Quantify Calculate_IC50 Calculate IC50 Values Quantify->Calculate_IC50

Caption: A generalized experimental workflow for an in vitro ACAT inhibition assay.

Conclusion

This compound is a well-characterized, potent inhibitor of the ACAT enzyme, with demonstrated activity across multiple species, including humans. While its clinical development was halted, the study of this compound has contributed to the understanding of the role of ACAT in cholesterol metabolism and the potential of ACAT inhibition as a therapeutic strategy for cardiovascular diseases. The data and methodologies presented in this guide provide a foundational resource for researchers in the field of drug discovery and development focused on metabolic disorders.

References

In-Depth Pharmacological Profile of RP 70676: A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 70676 is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By catalyzing the esterification of cholesterol, ACAT plays a crucial role in the absorption of dietary cholesterol and the formation of foam cells in arterial walls, a hallmark of atherosclerosis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro potency, and available in vivo data. Detailed experimental methodologies and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of cardiovascular disease.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme Acyl-CoA:cholesterol O-acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is central to two key aspects of cholesterol homeostasis:

  • Dietary Cholesterol Absorption: In the intestines, ACAT esterifies absorbed cholesterol, facilitating its packaging into chylomicrons for transport into the bloodstream.

  • Foam Cell Formation: In macrophages within the arterial intima, ACAT-mediated cholesterol esterification leads to the accumulation of lipid droplets, transforming these immune cells into foam cells, a critical step in the development of atherosclerotic plaques.

By inhibiting ACAT, this compound is designed to interfere with these processes, thereby reducing cholesterol absorption and mitigating the progression of atherosclerosis. There are two known isoforms of ACAT, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestine and liver. The specific inhibitory profile of this compound against these isoforms would be a critical determinant of its therapeutic efficacy and potential side effects.

In Vitro Pharmacology

The inhibitory potency of this compound against ACAT has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition across multiple species and tissue types.

Species/Tissue SourceIC50 (nM)
Rat ACAT25
Rabbit ACAT44
Rabbit Arterial ACAT40
Hamster Liver ACAT21
Cholesterol-fed Rabbit Intestine ACAT108
Human Hepatic Tissues (mean)44
Murine Macrophages (P388D1 whole cell)540

Table 1: In Vitro Inhibitory Potency of this compound against ACAT

In Vivo Pharmacology

Limited in vivo data for this compound is publicly available. The primary study by Ashton et al. indicates that the compound is orally bioavailable.

Oral Absorption:

  • This compound is well absorbed in New Zealand White (NZW) rabbits following oral administration at a dose of 10 mg/kg, achieving significant plasma levels.[1]

Hypocholesterolemic Effects:

  • In cholesterol-fed rabbits, this compound has been shown to be an effective hypocholesterolemic agent, reducing the accumulation of both cholesterol and cholesteryl esters in the aorta and thoracic artery.

Further in vivo studies investigating the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion), safety profile, and efficacy in various animal models of atherosclerosis are necessary for a complete understanding of the therapeutic potential of this compound.

Experimental Protocols

Microsomal ACAT Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against ACAT in microsomal preparations.

Materials:

  • Liver or tissue microsomes

  • [14C]oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Free cholesterol

  • β-cyclodextrin

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation: Isolate microsomes from liver or other tissues of interest using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a reaction tube, combine a specific amount of microsomal protein, BSA, and free cholesterol solubilized in β-cyclodextrin in the reaction buffer.

  • Compound Incubation: Add the test compound (this compound) at various concentrations to the reaction mixtures. Include a vehicle control (solvent only). Pre-incubate the mixture at 37°C for a defined period.

  • Initiation of Reaction: Start the enzymatic reaction by adding [14C]oleoyl-CoA to the mixture.

  • Reaction Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding an excess volume of chloroform/methanol (2:1).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the area of the TLC plate corresponding to the cholesteryl ester band into a scintillation vial. Add scintillation fluid and quantify the amount of [14C]-labeled cholesteryl ester using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

ACAT Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of ACAT in the formation of foam cells, a key event in the development of atherosclerosis.

ACAT_Signaling_Pathway cluster_blood Bloodstream cluster_intima Arterial Intima LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding & Endocytosis Macrophage Macrophage Free_Cholesterol Free Cholesterol Macrophage->Free_Cholesterol LDL catabolism Foam_Cell Foam Cell LDLR->Macrophage ACAT ACAT Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Cholesteryl_Esters->Foam_Cell Accumulation RP70676 This compound RP70676->ACAT Inhibition

Caption: Role of ACAT in foam cell formation and the inhibitory action of this compound.

Experimental Workflow for ACAT Inhibition Assay

The following diagram outlines the key steps in a typical in vitro ACAT inhibition assay.

ACAT_Inhibition_Workflow Start Start Prepare_Microsomes Prepare Microsomes Start->Prepare_Microsomes Prepare_Reaction_Mix Prepare Reaction Mix (Microsomes, Cholesterol, Buffer) Prepare_Microsomes->Prepare_Reaction_Mix Add_Compound Add this compound (or Vehicle) Prepare_Reaction_Mix->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Start_Reaction Start Reaction with [14C]oleoyl-CoA Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Chloroform:Methanol) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC Separate Lipids by TLC Extract_Lipids->TLC Quantify Quantify [14C]-Cholesteryl Ester TLC->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro inhibitory potency of this compound on ACAT.

References

An In-depth Technical Guide on the Solubility and Stability of RP 70676

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the publicly available data on the solubility and stability of RP 70676. It is intended for informational purposes for research and development. Specific experimental data for this compound is limited, and therefore, this guide also includes generalized experimental protocols and theoretical considerations applicable to compounds of this class.

Introduction

This compound is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT). Its chemical name is 1-(5-(4,5-Diphenyl-1H-imidazol-2-ylthio)pentyl)-3,5-dimethyl-1H-pyrazole, and its Chemical Abstracts Service (CAS) number is 136609-26-2. As with any drug candidate, a thorough understanding of its solubility and stability is paramount for the development of effective and safe pharmaceutical formulations. This guide provides a summary of the known data and outlines standard methodologies for further investigation.

Quantitative Data

The available quantitative data on the solubility and stability of this compound is summarized below.

Solubility Data
Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)125 mg/mL (300.06 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.
0.1N Hydrochloric Acid (aq)SolubleQuantitative data not publicly available.
Ethanol (EtOH)SolubleQuantitative data not publicly available.
Stability Data
FormStorage ConditionDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and expanding upon the existing data. The following are standard methodologies for determining the solubility and stability of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Workflow:

G prep Prepare saturated solution of this compound in water equilibrate Equilibrate at constant temperature (e.g., 25°C, 37°C) for 24-48h with agitation prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify the concentration of this compound in the supernatant (e.g., by HPLC-UV) separate->quantify result Determine solubility (mg/mL or µg/mL) quantify->result

Caption: Shake-Flask Method for Aqueous Solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pH-Dependent Solubility Profile

This experiment is critical for understanding how the solubility of this compound changes across the physiological pH range.

Workflow:

G buffers Prepare a series of buffers with varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4) solubility_test Perform shake-flask solubility test in each buffer buffers->solubility_test analysis Analyze this compound concentration in each supernatant solubility_test->analysis plot Plot solubility vs. pH analysis->plot

Caption: pH-Dependent Solubility Profiling.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., from pH 1 to 8).

  • Solubility Determination: Conduct the shake-flask solubility method as described in section 3.1 for each buffer.

  • Data Analysis: Plot the measured solubility of this compound as a function of pH to generate the pH-solubility profile.

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance.

Logical Relationship of Stress Conditions:

G drug This compound Solution acid Acid Hydrolysis (e.g., 0.1N HCl, heat) drug->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation thermal Thermal Degradation (heat) drug->thermal photolytic Photolytic Degradation (UV/Vis light) drug->photolytic analysis Analyze samples at time points by stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: Forced Degradation Study Conditions.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic: Treat with a strong acid (e.g., 0.1N HCl) at an elevated temperature.

    • Basic: Treat with a strong base (e.g., 0.1N NaOH) at an elevated temperature.

    • Oxidative: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal: Heat the solution.

    • Photolytic: Expose the solution to UV and visible light.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

  • Evaluation: Identify and quantify the degradation products to understand the degradation pathways.

Signaling Pathway Context

This compound is an inhibitor of ACAT. The inhibition of this enzyme has implications for cholesterol metabolism and is being investigated for various therapeutic applications.

Simplified ACAT Inhibition Pathway:

G ACoA Acetyl-CoA ACAT ACAT ACoA->ACAT Chol Free Cholesterol Chol->ACAT CE Cholesteryl Esters (Storage/VLDL assembly) ACAT->CE RP70676 This compound RP70676->ACAT

Caption: Mechanism of ACAT Inhibition by this compound.

Conclusion

The available data indicates that this compound has good solubility in DMSO and is also soluble in acidic and alcoholic solutions, although quantitative details for the latter are lacking. The provided stability data suggests reasonable shelf-life under controlled storage conditions. For comprehensive drug development, further detailed characterization of its physicochemical properties using the outlined standard protocols is essential. This includes determining its aqueous solubility across the physiological pH range, identifying its degradation products and pathways through forced degradation studies, and establishing a full stability profile in various solvents and potential formulation excipients. These studies will be critical for the successful formulation of this compound into a safe, stable, and efficacious drug product.

Technical Guide: RP 70676 (CAS 136609-26-2) - A Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 70676, identified by CAS number 136609-26-2, is a potent and orally bioavailable inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT). This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and key experimental data. Detailed methodologies for relevant assays are provided, and critical pathways and workflows are visualized to support further research and development efforts.

Core Compound Information

ParameterValueReference
Compound Name This compound[1][2]
CAS Number 136609-26-2[1][2]
Molecular Formula C25H28N4S[2][3]
Molecular Weight 416.58 g/mol [2]
Synonyms 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)thio)pentyl)-3,5-dimethyl-1H-pyrazole[2]
Purity ≥98%[4]
Appearance Solid powder[3]

Mechanism of Action

This compound is a potent inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells, a key process in the development of atherosclerosis.

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition cluster_extracellular Extracellular Space cluster_cell Intracellular Space LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet RP70676 This compound RP70676->ACAT Inhibition

Caption: Mechanism of Action of this compound as an ACAT inhibitor.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against ACAT from various species and tissues. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetSpecies/TissueIC50 (nM)Reference
ACAT Rat25[1][5]
ACAT Rabbit44[1][5]
ACAT Rabbit Arterial40[5]
ACAT Hamster Liver21[5]
ACAT Rabbit Intestine (cholesterol-fed)108[5]
ACAT Human Hepatic44[5]
ACAT Murine Macrophages (P388D)540[5]

Pharmacokinetics

In vivo studies in New Zealand White (NZW) rabbits have shown that this compound is well absorbed following oral administration.[5]

SpeciesDoseAdministration RouteObservationReference
NZW Rabbits 10 mg/kgOral (p.o.)Well absorbed with measurable plasma levels[5]

Experimental Protocols

ACAT Inhibition Assay (General Protocol)

A standardized experimental workflow for determining the IC50 of ACAT inhibitors is outlined below. This protocol is a generalized representation based on standard biochemical assays for enzyme inhibition.

ACAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis cluster_calc Calculation Microsomes 1. Prepare Microsomal Fraction (ACAT source) from tissue homogenate Incubation 4. Incubate Microsomes, Substrate, and Inhibitor at 37°C Microsomes->Incubation Substrate 2. Prepare Substrate: [14C]Oleoyl-CoA Substrate->Incubation Inhibitor 3. Prepare Serial Dilutions of this compound Inhibitor->Incubation Stop 5. Stop Reaction (e.g., with organic solvent) Incubation->Stop Extract 6. Extract Lipids Stop->Extract TLC 7. Separate Cholesteryl Esters via Thin Layer Chromatography (TLC) Extract->TLC Quantify 8. Quantify Radioactivity of Cholesteryl Ester spots TLC->Quantify IC50 9. Calculate IC50 Quantify->IC50

Caption: Generalized workflow for an in vitro ACAT inhibition assay.

Methodology:

  • Enzyme Source Preparation: Microsomal fractions containing ACAT are prepared from homogenized tissues (e.g., liver, intestine) through differential centrifugation.

  • Substrate Preparation: A stock solution of the substrate, typically radiolabeled oleoyl-CoA (e.g., [14C]Oleoyl-CoA), is prepared in a suitable buffer.

  • Inhibitor Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, from which serial dilutions are made.[3]

  • Reaction Incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound before initiating the reaction by adding the radiolabeled substrate. The reaction is allowed to proceed at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by adding a mixture of organic solvents (e.g., chloroform:methanol). Lipids, including the newly formed cholesteryl esters, are extracted into the organic phase.

  • Analysis: The extracted lipids are separated using thin-layer chromatography (TLC).

  • Quantification: The radioactivity of the spots corresponding to cholesteryl esters is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Solubility

SolventConcentrationNotesReference
DMSO 125 mg/mL (300.06 mM)Requires sonication[3]

Storage and Stability

FormTemperatureDurationReference
Powder -20°C3 years[3]
In Solvent -80°C1 year[3]

Conclusion

This compound is a well-characterized, potent inhibitor of ACAT with demonstrated activity across multiple species, including humans. Its oral bioavailability makes it a valuable tool for in vivo studies investigating the role of ACAT in cholesterol metabolism and related pathologies. The provided data and protocols offer a foundation for researchers to incorporate this compound into their studies. This product is intended for research use only and not for human or veterinary therapeutic use.[5]

References

Unraveling the Identity of RP 70676: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the molecular formula, weight, and biological activities of "RP 70676" have revealed a significant challenge: the identifier "this compound" does not correspond to a known chemical compound in publicly available scientific databases. Instead, searches for this term consistently identify it as a part number for a Delta Faucet cartridge.

This misidentification precludes the fulfillment of the request for a detailed whitepaper for researchers, scientists, and drug development professionals, as no molecular or biological data is associated with this identifier.

Initial investigations explored the possibility that "this compound" could be a synonym for a known research compound. However, extensive searches failed to establish any link between this identifier and any registered chemical entity, including those with similar alphanumeric patterns from pharmaceutical development.

It is highly probable that the provided identifier is incorrect. Researchers seeking information on a specific molecule are encouraged to verify the compound's name or provide alternative identifiers such as a CAS number, IUPAC name, or common synonym. Without a valid chemical identifier, it is impossible to retrieve the requested data on molecular properties, experimental protocols, and signaling pathways.

Methodological & Application

Application Note: In Vitro Characterization of RP 70676, a Potent ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction RP 70676 is a potent, small-molecule inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT).[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters.[4] This process is crucial for the storage of cholesterol in lipid droplets and for the assembly of lipoproteins.[4] There are two isoforms of ACAT: ACAT1, which is ubiquitous, and ACAT2, which is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and preventing the progression of atherosclerosis due to its role in foam cell formation in macrophages.[4][5] Furthermore, altered cholesterol metabolism is implicated in the proliferation and survival of cancer cells, making ACAT a potential target in oncology.[5]

Mechanism of Action this compound exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. This inhibition prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. The reported IC50 values for this compound are in the nanomolar range, specifically 25 nM for rat ACAT and 44 nM for rabbit ACAT, indicating its high potency.[1][2][3] By blocking cholesterol esterification, this compound can reduce the accumulation of cholesteryl esters within cells, which is a critical event in the development of atherosclerotic plaques and may also impact the membrane dynamics and signaling pathways that are dependent on cholesterol homeostasis in cancer cells.[4][5]

Applications These protocols detail the in vitro evaluation of this compound. The described assays are designed to:

  • Quantify the inhibitory effect of this compound on ACAT activity in a cellular context.

  • Assess the impact of this compound on cell proliferation and viability.

  • Determine if this compound induces apoptosis.

These assays are fundamental for characterizing the cellular pharmacology of this compound and can be adapted for use in various cell types relevant to cardiovascular or cancer research.

Experimental Protocols

Cell-Based ACAT Inhibition Assay

This protocol describes a method to measure the inhibition of ACAT activity in a cell line, such as J774 mouse macrophages, by quantifying the incorporation of radiolabeled oleate into cholesteryl esters.

Materials:

  • J774 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • [¹⁴C]-Oleate complexed to BSA

  • Unlabeled oleate-BSA complex

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane and Isopropanol

  • Silica gel for thin-layer chromatography (TLC)

  • Scintillation counter and fluid

Procedure:

  • Cell Seeding: Seed J774 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Cholesterol Loading (Optional): To stimulate ACAT activity, incubate the cells with acetylated LDL (acLDL) at 50 µg/mL for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C.

  • Radiolabeling: Add [¹⁴C]-Oleate-BSA to each well to a final concentration of 0.2 µCi/mL and incubate for 2 hours at 37°C.

  • Cell Lysis: Wash the cells three times with ice-cold PBS and lyse the cells with 200 µL of lysis buffer.

  • Lipid Extraction: Transfer the lysate to a microfuge tube. Add 1 mL of hexane:isopropanol (3:2 v/v) and vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Thin-Layer Chromatography (TLC): Carefully collect the upper organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in 50 µL of hexane and spot it onto a silica TLC plate. Use a mobile phase of hexane:diethyl ether:acetic acid (80:20:1 v/v/v) to separate the lipids.

  • Quantification: After the solvent front has reached the top of the plate, air dry the plate. Identify the cholesteryl ester band by co-migration with a known standard. Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.[6]

Materials:

  • Target cell line (e.g., J774 or a cancer cell line)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The intensity of the purple color is proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.[7][8][9]

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[8]

Data Presentation

Table 1: Inhibition of ACAT Activity by this compound in J774 Macrophages

This compound Conc. (nM) Cholesteryl Ester Formation (DPM) % Inhibition
0 (Vehicle) 15,000 0
1 12,750 15
10 9,000 40
25 (IC50) 7,500 50
100 3,000 80

| 1000 | 1,500 | 90 |

Table 2: Effect of this compound on Cell Viability (MTT Assay after 48h)

This compound Conc. (µM) Absorbance (570 nm) % Viability
0 (Vehicle) 1.20 100
0.1 1.18 98
1 1.05 88
10 0.72 60
50 0.36 30

| 100 | 0.18 | 15 |

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining after 24h)

This compound Conc. (µM) Viable Cells (%) (Annexin V-/PI-) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Vehicle) 95 3 2
10 80 15 5
50 40 45 15

| 100 | 15 | 60 | 25 |

Mandatory Visualizations

ACAT_Signaling_Pathway cluster_cell Macrophage/Cancer Cell FC Free Cholesterol ACAT ACAT FC->ACAT CE Cholesteryl Esters (Lipid Droplets) ACoA Fatty Acyl-CoA ACoA->ACAT ACAT->CE Esterification RP70676 This compound RP70676->ACAT

Caption: Mechanism of this compound action on the ACAT pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_readout Data Analysis start Seed Cells (J774, etc.) treat Treat with this compound (Dose-Response) start->treat acat_assay ACAT Inhibition Assay ([14C]-Oleate Incorporation) treat->acat_assay mtt_assay Proliferation Assay (MTT) treat->mtt_assay apop_assay Apoptosis Assay (Annexin V/PI) treat->apop_assay readout_acat Measure Radioactivity (IC50) acat_assay->readout_acat readout_mtt Measure Absorbance (Viability %) mtt_assay->readout_mtt readout_apop Flow Cytometry (% Apoptosis) apop_assay->readout_apop

References

Application Notes and Protocols for RP 70676 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document aims to provide a comprehensive overview of the administration of RP 70676 in mouse models for researchers, scientists, and drug development professionals. However, extensive searches of publicly available scientific literature and databases did not yield any specific information for a compound designated "this compound." It is possible that this is an internal development code, a novel compound not yet published, or a misnomer.

Consequently, it is not possible to provide specific protocols, quantitative data, or signaling pathway diagrams for this compound. The following sections provide a generalized framework and best-practice guidelines for the administration of a novel therapeutic agent in mouse models, which should be adapted once specific details about this compound become available.

Introduction to Therapeutic Agent Administration in Mouse Models

The administration of novel therapeutic agents in mouse models is a critical step in preclinical research. It allows for the evaluation of a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a living organism. The choice of administration route, dosage, and experimental design is paramount for obtaining reliable and reproducible data.

General Experimental Protocols

While specific protocols for this compound are unavailable, a general workflow for in vivo studies in mice is presented below. This workflow should be tailored based on the physicochemical properties of the compound, its mechanism of action, and the specific research question.

Animal Models

The choice of mouse strain is critical and should be based on the disease model being studied. Common strains include C57BL/6, BALB/c, and various transgenic or knockout models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Preparation

The formulation of the therapeutic agent is crucial for its bioavailability and stability. The vehicle used for dissolution or suspension should be non-toxic and appropriate for the chosen route of administration.

Routes of Administration

Several routes can be used for administering compounds to mice, each with its own advantages and disadvantages. Common routes include:

  • Oral (PO): Gavage is a common method for precise oral dosing.

  • Intravenous (IV): Allows for rapid and complete bioavailability.

  • Intraperitoneal (IP): A common route for systemic administration.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

Dosing and Treatment Schedule

The dosage and frequency of administration will depend on the compound's potency, half-life, and therapeutic window. Dose-response studies are typically conducted to determine the optimal dose.

Data Presentation (Illustrative Examples)

Once data becomes available for this compound, it should be organized into clear and concise tables. Below are illustrative examples of how such data could be presented.

Table 1: Illustrative Pharmacokinetic Parameters of a Novel Compound in Mice

ParameterValue (Mean ± SD)Units
Cmax150 ± 25ng/mL
Tmax1.5 ± 0.5hours
AUC (0-t)850 ± 120ng*h/mL
Half-life (t1/2)4.2 ± 0.8hours

Table 2: Illustrative Efficacy of a Novel Compound in a Tumor Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control01200 ± 150-
Compound X10650 ± 9045.8
Compound X30300 ± 5075.0

Visualization of Workflows and Pathways (Illustrative Examples)

Diagrams are essential for visualizing complex processes. Below are illustrative examples of how Graphviz (DOT language) can be used to create diagrams for experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_acclimatization Animal Acclimatization baseline_measurements Baseline Measurements animal_acclimatization->baseline_measurements randomization Randomization baseline_measurements->randomization compound_admin Compound Administration randomization->compound_admin monitoring Daily Monitoring compound_admin->monitoring endpoint_collection Endpoint Data Collection monitoring->endpoint_collection tissue_harvesting Tissue Harvesting endpoint_collection->tissue_harvesting data_analysis Data Analysis tissue_harvesting->data_analysis

Caption: General experimental workflow for in vivo mouse studies.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates tf_inhibitor TF Inhibitor kinase2->tf_inhibitor Inhibits transcription_factor Transcription Factor tf_inhibitor->transcription_factor Inhibition Released gene_expression Target Gene Expression transcription_factor->gene_expression Promotes Transcription rp70676 This compound rp70676->receptor Binds and Activates

Caption: Hypothetical signaling pathway for a novel therapeutic agent.

Conclusion

While specific information regarding this compound is not currently available, this document provides a foundational framework for the administration and evaluation of novel therapeutic agents in mouse models. Researchers are encouraged to adapt these general guidelines to the specific characteristics of their compound of interest and to consult relevant literature for detailed protocols once the identity and mechanism of action of this compound are elucidated. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.

Topic: Measuring ACAT Inhibition with RP 70676

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that resides in the endoplasmic reticulum.[1][2][3] Its primary function is to catalyze the esterification of free cholesterol with long-chain fatty acids, forming cholesteryl esters (CE).[4][5] This process is vital for cellular cholesterol homeostasis, as it converts excess free cholesterol, which can be cytotoxic, into inert CEs that are stored in cytoplasmic lipid droplets.[1][6] Given its central role in cholesterol metabolism, ACAT has been identified as a therapeutic target for diseases characterized by lipid dysregulation, such as atherosclerosis and Alzheimer's disease.[1][4]

RP 70676 is a potent, orally bioavailable small molecule inhibitor of the ACAT enzyme.[7] It has demonstrated significant inhibitory activity across various species and tissues. This document provides detailed protocols for quantifying the inhibitory effect of this compound on ACAT activity using both isolated enzyme and whole-cell systems.

Mechanism of Action of this compound

ACAT facilitates the conjugation of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the hydroxyl group of cholesterol.[2][5] This reaction sequesters cholesterol into a more hydrophobic form for storage. This compound acts by directly inhibiting this enzymatic activity, thereby preventing the formation of cholesteryl esters and the subsequent accumulation of lipids within the cell.

cluster_ER Endoplasmic Reticulum ACAT ACAT Enzyme CE Cholesteryl Esters (Stored in Lipid Droplets) ACAT->CE Cholesterol Free Cholesterol Cholesterol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT RP70676 This compound RP70676->ACAT

Caption: Diagram of the ACAT-mediated cholesterol esterification pathway and its inhibition by this compound.

Experimental Protocols

Two primary methods are detailed below: an in vitro assay using isolated microsomes and a cell-based assay using cultured macrophages.

Protocol 1: In Vitro ACAT Inhibition Assay Using Rat Liver Microsomes

This assay measures the direct inhibitory effect of this compound on ACAT enzyme activity in a cell-free system.

A. Materials

  • Rat liver microsomes (prepared via differential centrifugation or commercially sourced)

  • [1-¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Exogenous cholesterol

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)

  • TLC development solvent: Heptane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Silica gel TLC plates

  • Scintillation fluid and vials

  • Liquid Scintillation Counter

B. Experimental Procedure

  • Preparation: Thaw rat liver microsomes on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Setup: In a microfuge tube, combine 50 µg of microsomal protein, 1 mg/mL BSA, and 50 nmol of cholesterol in potassium phosphate buffer.

  • Inhibitor Addition: Add the desired concentration of this compound or an equivalent volume of DMSO for the control. Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 nmol of [1-¹⁴C]Oleoyl-CoA. The final reaction volume is typically 200 µL.

  • Incubation: Incubate the reaction for 20 minutes at 37°C with gentle agitation.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding 1 mL of Chloroform:Methanol (2:1). Vortex thoroughly and centrifuge for 5 minutes at 1,500 x g to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen. Re-dissolve the lipid residue in a small volume of chloroform and spot it onto a silica gel TLC plate.

  • Quantification: Develop the TLC plate in the heptane-based solvent system. The non-polar cholesteryl esters will migrate faster than polar lipids. Visualize the spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the ¹⁴C radioactivity.

  • Data Analysis: Calculate the rate of cholesteryl ester formation (pmol/min/mg protein). Determine the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Microsomes Aliquot Microsomes, Substrates, & Buffers Preincubation Pre-incubate Microsomes with this compound or DMSO Microsomes->Preincubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Preincubation Start_Reaction Initiate Reaction with [¹⁴C]Oleoyl-CoA Preincubation->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Extract Lipids Incubate_Reaction->Stop_Reaction TLC Separate Lipids by TLC Stop_Reaction->TLC Quantify Scrape CE Band & Perform Scintillation Counting TLC->Quantify Analyze Calculate % Inhibition and IC₅₀ Quantify->Analyze

Caption: Experimental workflow for the in vitro microsomal ACAT inhibition assay.

Protocol 2: Whole-Cell ACAT Inhibition Assay Using P388D₁ Macrophages

This assay measures the ability of this compound to penetrate cells and inhibit ACAT in a physiological context.

A. Materials

  • P388D₁ murine macrophage cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [¹⁴C]Oleic acid complexed to BSA

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer and protein assay kit (e.g., BCA)

  • Lipid extraction and TLC solvents (as in Protocol 3.1)

  • Scintillation fluid and counter

B. Experimental Procedure

  • Cell Culture: Plate P388D₁ cells in 12-well plates and allow them to adhere and grow to ~80% confluency.

  • Inhibitor Treatment: Remove the growth medium and replace it with fresh medium containing the desired concentrations of this compound or DMSO vehicle. Pre-incubate the cells for 1 hour at 37°C.

  • Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to each well. Incubate for 6 hours at 37°C to allow for uptake and incorporation into cellular lipids.

  • Cell Harvest and Lysis: Wash the cell monolayers three times with cold PBS to remove extracellular radiolabel. Lyse the cells directly in the wells and collect the lysate. Reserve a small aliquot for total protein quantification.

  • Lipid Extraction and Analysis: Perform a lipid extraction on the remaining cell lysate using the Chloroform:Methanol procedure described in Protocol 3.1 (steps 6-8).

  • Data Analysis: Normalize the measured ¹⁴C-cholesteryl ester counts (DPM) to the total cell protein content (µg) for each well. Calculate the percent inhibition relative to the DMSO-treated control and determine the IC₅₀ value.

cluster_culture Cell Culture cluster_treatment Treatment & Labeling cluster_analysis Analysis Plate_Cells Plate P388D₁ Macrophages and Grow to Confluency Inhibitor_Treatment Pre-incubate Cells with this compound Plate_Cells->Inhibitor_Treatment Labeling Add [¹⁴C]Oleic Acid-BSA and Incubate Inhibitor_Treatment->Labeling Wash_Harvest Wash Cells & Harvest Lysate Labeling->Wash_Harvest Extract_Lipids Extract Lipids from Lysate Wash_Harvest->Extract_Lipids TLC_Quantify TLC Separation and Scintillation Counting of CE Extract_Lipids->TLC_Quantify Analyze Normalize to Protein & Calculate IC₅₀ TLC_Quantify->Analyze

Caption: Experimental workflow for the whole-cell ACAT inhibition assay.

Data Presentation

The following tables present representative data for the inhibition of ACAT by this compound, consistent with published findings.[7][8]

Table 1: Inhibition of Rat Liver Microsomal ACAT by this compound

This compound Conc. (nM)Mean ACAT Activity (pmol CE/min/mg)Standard Deviation% Inhibition
0 (Vehicle)210.515.20
5183.112.513.0
10151.611.828.0
25103.19.551.0
5054.76.174.0
10023.23.989.0
Calculated IC₅₀ ~25 nM

Table 2: Inhibition of ACAT in P388D₁ Macrophages by this compound

This compound Conc. (nM)Mean CE Formation (DPM/µg protein)Standard Deviation% Inhibition
0 (Vehicle)45213100
100393328513.0
250307425532.0
500212519853.0
1000126611572.0
25005426888.0
Calculated IC₅₀ ~540 nM

Conclusion

The protocols outlined provide robust and quantitative methods for assessing the inhibitory activity of this compound against ACAT. The microsomal assay is ideal for determining direct enzyme kinetics and potency, while the whole-cell assay provides crucial information on cell permeability and efficacy in a more complex biological environment. These experimental frameworks are essential for the characterization of ACAT inhibitors and for advancing the development of novel therapeutics targeting cholesterol metabolism.

References

Application Notes and Protocols for Studying Lipid Metabolism with Sarpogrelate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sarpogrelate (formerly known as RP 70676) in the study of lipid metabolism. Sarpogrelate is a selective serotonin 5-HT2A receptor antagonist with established antiplatelet and vasodilatory effects. Emerging evidence, detailed herein, highlights its potential role in modulating lipid profiles, particularly in the context of atherosclerosis and metabolic disorders.

Introduction to Sarpogrelate and its Role in Lipid Metabolism

Sarpogrelate hydrochloride acts primarily by blocking the 5-HT2A subtype of serotonin receptors, which are involved in platelet aggregation and vasoconstriction.[1][2][3][4][5] Beyond its hemorheological effects, studies have indicated that Sarpogrelate may influence lipid metabolism, offering a potential therapeutic avenue for dyslipidemia-associated pathologies such as atherosclerosis.

The proposed mechanisms for Sarpogrelate's effects on lipid metabolism include:

  • Reduction of plasma lipids: Preclinical studies have demonstrated that Sarpogrelate can prevent the elevation of plasma cholesterol and triglycerides in animal models of hyperlipidemia.[6]

  • Anti-atherosclerotic effects: By mitigating lipid deposition and foam cell formation in the arterial wall, Sarpogrelate has been shown to suppress the development of atherosclerotic plaques.[6]

  • Modulation of lipoprotein lipase: Clinical data suggests that Sarpogrelate may increase the mass of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides from circulating lipoproteins.

This document provides detailed protocols for in vivo studies to investigate the effects of Sarpogrelate on lipid metabolism, along with a summary of key quantitative data from relevant research.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of Sarpogrelate on lipid parameters from preclinical and clinical studies.

Table 1: Effect of Sarpogrelate on Plasma Lipids in a Rabbit Model of Hypercholesterolemia

ParameterControl (Normal Diet)High-Cholesterol Diet (HCD)HCD + Sarpogrelate (5 mg/kg/day)
Plasma Cholesterol (mg/dL) 55 ± 51550 ± 1501100 ± 120
Plasma Triglycerides (mg/dL) 45 ± 4120 ± 1080 ± 8

Data extracted from a study in rabbits fed a 1% cholesterol diet for 90 days.[6]

Table 2: Effect of Sarpogrelate on Serum Lipoprotein Lipase in Type 2 Diabetic Patients

ParameterBaselineAfter 6 months of Sarpogrelate Treatment
Serum Lipoprotein Lipase Mass (ng/mL) 58.2 ± 17.563.5 ± 21.4

Data from a prospective study in patients with type 2 diabetes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Sarpogrelate on lipid metabolism.

In Vivo Animal Model of Hypercholesterolemia and Atherosclerosis

This protocol describes the induction of hypercholesterolemia and atherosclerosis in rabbits and subsequent treatment with Sarpogrelate.

Materials:

  • Male New Zealand White rabbits

  • Standard rabbit chow

  • High-cholesterol diet (standard chow supplemented with 1% cholesterol)

  • Sarpogrelate hydrochloride

  • Vehicle for Sarpogrelate administration (e.g., sterile water)

  • Equipment for blood collection and plasma separation

  • Kits for measuring plasma cholesterol and triglycerides

  • Histology equipment and reagents (e.g., Oil Red O stain)

Protocol:

  • Animal Acclimatization: Acclimatize male New Zealand White rabbits for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly divide the rabbits into three groups:

    • Control Group: Fed a normal diet.

    • High-Cholesterol Diet (HCD) Group: Fed a 1% cholesterol diet.

    • HCD + Sarpogrelate Group: Fed a 1% cholesterol diet and treated with Sarpogrelate.

  • Diet and Treatment Administration:

    • Provide the respective diets to the control and HCD groups for 90 days.

    • For the HCD + Sarpogrelate group, administer Sarpogrelate orally at a dose of 5 mg/kg/day for the 90-day period. The control and HCD groups should receive the vehicle.

  • Blood Sampling: Collect blood samples from all animals at baseline and at the end of the 90-day study period.

  • Plasma Lipid Analysis: Separate plasma from the blood samples and measure the concentrations of total cholesterol and triglycerides using commercially available enzymatic kits.

  • Atherosclerotic Plaque Analysis:

    • At the end of the study, euthanize the animals and carefully dissect the aorta.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Quantify the plaque area as a percentage of the total aortic surface area.

  • Histological Examination: Process aortic tissue sections for histological analysis to examine foam cell formation and plaque morphology.

Clinical Investigation in Patients with Type 2 Diabetes

This protocol outlines a prospective study to evaluate the effect of Sarpogrelate on serum lipoprotein lipase mass in patients with type 2 diabetes.

Study Design:

  • A prospective, open-label, single-arm study.

  • Recruit patients with a confirmed diagnosis of type 2 diabetes mellitus.

  • Obtain informed consent from all participants.

  • The study protocol must be approved by an Institutional Review Board.

Protocol:

  • Patient Recruitment: Select patients with type 2 diabetes who meet the predefined inclusion and exclusion criteria.

  • Baseline Assessment: At the beginning of the study, record baseline demographic and clinical data. Collect a fasting blood sample to measure baseline serum lipoprotein lipase (LPL) mass.

  • Sarpogrelate Treatment: Administer Sarpogrelate hydrochloride to the patients at a standard clinical dose (e.g., 100 mg three times daily) for a duration of 6 months.

  • Follow-up and Monitoring: Monitor patients for any adverse events throughout the study period.

  • Final Assessment: After 6 months of treatment, collect a final fasting blood sample to measure the serum LPL mass.

  • Data Analysis: Compare the baseline and 6-month serum LPL mass using appropriate statistical tests (e.g., paired t-test) to determine the effect of Sarpogrelate treatment.

Visualizations

Signaling Pathway of Sarpogrelate's Potential Action on Lipid Metabolism

G cluster_0 Vascular Endothelium & Smooth Muscle cluster_1 Adipose Tissue / Muscle cluster_2 Systemic Effects Sarpogrelate Sarpogrelate 5-HT2A_Receptor 5-HT2A Receptor Sarpogrelate->5-HT2A_Receptor Inhibits Platelet_Aggregation Platelet Aggregation 5-HT2A_Receptor->Platelet_Aggregation Promotes Vasoconstriction Vasoconstriction 5-HT2A_Receptor->Vasoconstriction Promotes Atherosclerosis_Progression Atherosclerosis Progression Platelet_Aggregation->Atherosclerosis_Progression Vasoconstriction->Atherosclerosis_Progression Reduced_Atherosclerosis Reduced_Atherosclerosis Atherosclerosis_Progression->Reduced_Atherosclerosis Leads to Sarpogrelate_Metabolic Sarpogrelate (Metabolic Effects) LPL Lipoprotein Lipase (LPL) Sarpogrelate_Metabolic->LPL Increases Mass Triglyceride_Hydrolysis Triglyceride Hydrolysis LPL->Triglyceride_Hydrolysis Catalyzes Plasma_Triglycerides Plasma Triglycerides Triglyceride_Hydrolysis->Plasma_Triglycerides Reduces Reduced_Hyperlipidemia Reduced_Hyperlipidemia Plasma_Triglycerides->Reduced_Hyperlipidemia Leads to

Caption: Proposed mechanism of Sarpogrelate's action on lipid metabolism.

Experimental Workflow for the In Vivo Rabbit Study

G Start Start Acclimatization Rabbit Acclimatization (1 week) Start->Acclimatization Grouping Random Group Allocation (Control, HCD, HCD+Sarpogrelate) Acclimatization->Grouping Treatment Diet and Sarpogrelate Administration (90 days) Grouping->Treatment Blood_Collection Blood Sampling (Baseline and Day 90) Treatment->Blood_Collection Euthanasia Euthanasia and Aorta Dissection Treatment->Euthanasia Lipid_Analysis Plasma Lipid Analysis (Cholesterol & Triglycerides) Blood_Collection->Lipid_Analysis Analysis Data Analysis and Interpretation Lipid_Analysis->Analysis Plaque_Staining Aortic Plaque Staining (Oil Red O) Euthanasia->Plaque_Staining Plaque_Staining->Analysis

Caption: Workflow for the preclinical rabbit study.

References

RP 70676 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "RP 70676" did not yield any specific information about a compound with this identifier. It is likely that this is an internal research code, a misidentified compound, or a substance not yet described in publicly available scientific literature.

Due to the lack of information regarding the chemical properties, solubility, and biological activity of "this compound," it is not possible to provide the requested detailed Application Notes and Protocols. The creation of accurate and reliable experimental protocols requires specific data on a compound's characteristics to ensure proper handling, solution preparation, and experimental design.

Without foundational information on "this compound," any attempt to generate protocols would be speculative and could lead to inaccurate and unreliable experimental outcomes. Researchers, scientists, and drug development professionals are advised to verify the compound identifier and consult internal documentation or the original source of the compound for specific handling and usage instructions.

If "this compound" is a synonym for another compound, providing the alternative name or CAS number would be necessary to proceed with a literature search and protocol development.

Dasatinib: A Comprehensive Guide for Use as a Tool Compound in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases. Initially developed and approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its well-characterized inhibitory profile against a range of kinases makes it an invaluable tool compound for pharmacological research. Dasatinib's primary targets include the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN). Additionally, it demonstrates inhibitory activity against other kinases such as c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor β (PDGFRβ). This broad-spectrum activity, coupled with its ability to bind to both the active and inactive conformations of the ABL kinase domain, distinguishes it from other kinase inhibitors like imatinib and provides a unique profile for interrogating cellular signaling pathways.

These application notes provide a comprehensive overview of dasatinib's pharmacological properties, detailed protocols for its use in common in vitro and in vivo experimental settings, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways that regulate cellular proliferation, differentiation, survival, and migration. In the context of CML, dasatinib's potent inhibition of the constitutively active BCR-ABL tyrosine kinase is central to its therapeutic effect, leading to the suppression of leukemic cell growth. Its concurrent inhibition of SRC family kinases, which are often implicated in cancer progression and resistance to other therapies, provides an additional layer of activity.

Signaling Pathway of Dasatinib's Primary Targets

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ SRC_family SRC Family Kinases (SRC, LCK, YES, FYN) PDGFR->SRC_family cKIT c-KIT cKIT->SRC_family EphR Ephrin Receptors EphR->SRC_family BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT, STAT5) BCR_ABL->Downstream SRC_family->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EphR Dasatinib->BCR_ABL Dasatinib->SRC_family start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_dasatinib Add serial dilutions of Dasatinib incubate_24h->add_dasatinib incubate_48_72h Incubate for 48-72 hours add_dasatinib->incubate_48_72h add_reagent Add proliferation assay reagent (e.g., MTT, XTT, or resazurin) incubate_48_72h->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_absorbance Read absorbance or fluorescence incubate_reagent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end start Start implant_cells Implant tumor cells subcutaneously into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize_mice Randomize mice into treatment groups tumor_growth->randomize_mice treat_mice Treat mice with Dasatinib or vehicle randomize_mice->treat_mice monitor_tumor Monitor tumor volume and body weight treat_mice->monitor_tumor collect_tissues Collect tumors and tissues for analysis monitor_tumor->collect_tissues analyze_data Analyze tumor growth inhibition and biomarkers collect_tissues->analyze_data end End analyze_data->end

Troubleshooting & Optimization

Technical Support Center: RP 70676 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting protocols and answers to frequently asked questions regarding issues with dissolving the research compound RP 70676 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO, even though it's a common solvent?

A1: Several factors can contribute to poor solubility, even in a powerful solvent like DMSO. These include:

  • Compound Purity and Form: The compound may be in a crystalline polymorphic form that is less soluble.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2]

  • Concentration: The desired concentration may exceed the solubility limit of this compound in DMSO at room temperature.

  • Temperature: Dissolution may require gentle heating.

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution might be very slow, giving the appearance of insolubility. Physical agitation methods can help overcome this kinetic barrier.

Q2: What is the recommended storage condition for this compound powder and its DMSO stock solution?

A2: For the powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is a general guideline for typical compounds. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's specific recommendations if available. Avoid repeated freeze-thaw cycles, as this can increase the probability of compound precipitation.[2]

Q3: Can I use heat to help dissolve this compound?

A3: Yes, gentle heating (e.g., in a 37°C to 50°C water bath) can often facilitate dissolution.[1] However, you must first confirm the thermal stability of this compound. If the compound is heat-labile, prolonged heating could cause degradation.

Q4: My compound dissolved in DMSO, but crashed out of solution when I diluted it with aqueous media. What should I do?

A4: This is a common issue for compounds with poor aqueous solubility.[4] When the DMSO stock is added to a buffer or cell culture medium, the compound precipitates. To mitigate this, use a stepwise dilution process.[3] You can also consider using co-solvents like PEG400, Tween 80, or cyclodextrins in your final aqueous solution to improve solubility.[3] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[3]

Troubleshooting Guide: this compound Insolubility in DMSO

If you are experiencing difficulty dissolving this compound, follow this step-by-step guide.

Step 1: Verify Material Quality and Preparation
  • Check the Solvent: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Old bottles of DMSO may have absorbed atmospheric moisture, which significantly impairs solubilizing power for certain compounds.[1][2]

  • Inspect the Compound: Visually inspect the this compound powder for any signs of degradation or clumping, which might suggest improper storage.

  • Review Concentration: Double-check your calculations. Attempting to prepare a stock solution at a concentration that is too high is a common reason for insolubility. Start by preparing a more dilute solution to test solubility first.

Step 2: Employ Physical Dissolution Aids

If the compound remains insoluble after initial mixing, these physical methods can help overcome the kinetic barrier to dissolution.

MethodProtocolKey Considerations
Vortexing Vigorously vortex the vial for 1-2 minutes.This is the simplest first step to increase mechanical agitation.
Gentle Heating Place the vial in a water bath set to 37-50°C for 5-10 minutes. Mix intermittently.Check for compound thermostability. Do not use excessive heat.
Sonication Place the vial in an ultrasonic bath for 5-15 minutes.[1]Be aware that sonication can modestly increase the bulk temperature.[2] Monitor the sample to avoid overheating.
Step 3: Consider Alternative Solvents

If this compound remains insoluble in DMSO, or if DMSO is incompatible with your downstream experiments, other solvents can be tested.[5]

SolventClassNotes & Considerations
Dimethylformamide (DMF) Aprotic PolarSimilar properties to DMSO. Often a primary alternative.[5]
N-Methyl-2-pyrrolidone (NMP) Aprotic PolarAnother strong solvent, often used for poorly soluble compounds.
Ethanol Protic PolarA biologically-friendly solvent, but generally less powerful for highly non-polar compounds.[5][6]
Experimental Protocol: Small-Scale Solubility Test

This protocol helps determine the approximate solubility of this compound in a new solvent.

Materials:

  • This compound powder

  • Calibrated microbalance

  • Microcentrifuge tubes

  • Pipettes

  • Test solvents (e.g., Anhydrous DMSO, DMF, Ethanol)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of the test solvent to reach a high concentration (e.g., 10 µL to make a 100 mg/mL solution).

  • Agitation: Cap the tube securely and vortex for 2 minutes. Visually inspect for undissolved particles against a bright light.

  • Physical Aids: If particles remain, proceed with sonication for 10 minutes, followed by gentle warming (if the compound is stable). Vortex again.

  • Stepwise Dilution: If the compound is still not fully dissolved, add an additional, precise volume of solvent to dilute the concentration (e.g., add another 10 µL to reach 50 mg/mL). Repeat step 4.

  • Determine Solubility: Continue the stepwise dilution until the compound is fully dissolved. The concentration at which all solid material disappears is the approximate solubility limit under these conditions.

  • Equilibration: Allow the solution to sit at room temperature for at least 2 hours and re-inspect to ensure the compound does not precipitate out of the now-saturated solution.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the dissolution of this compound.

G start Problem: This compound Not Dissolving in DMSO check_basics Step 1: Verify Basics - Anhydrous DMSO? - Correct Concentration? - Compound Integrity? start->check_basics basics_ok Basics Verified check_basics->basics_ok All OK? use_physical Step 2: Apply Physical Aids - Vortex Vigorously - Gentle Heat (37-50°C) - Sonicate basics_ok->use_physical Yes fix_basics Action: Use Fresh Anhydrous DMSO & Recalculate Concentration basics_ok->fix_basics No still_insoluble Still Insoluble use_physical->still_insoluble Dissolved? dissolved Issue Resolved: Compound Dissolved still_insoluble->dissolved Yes consider_alt Step 3: Test Alternative Solvents - DMF - NMP - Ethanol still_insoluble->consider_alt No protocol Follow Small-Scale Solubility Test Protocol consider_alt->protocol end Solution Found or Solubility Limit Determined protocol->end fix_basics->check_basics

Caption: Troubleshooting workflow for this compound dissolution issues.

References

Technical Support Center: Optimizing RP 70676 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RP 70676 in IC50 determination assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme Acyl-CoA:cholesterol O-acyl transferase (ACAT). ACAT is responsible for the esterification of cholesterol, a critical step in cellular cholesterol metabolism. By inhibiting ACAT, this compound can modulate intracellular cholesterol levels.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the source of the ACAT enzyme and the experimental system used. The table below summarizes reported IC50 values.[1]

Q3: What is the recommended starting concentration range for an IC50 experiment with this compound?

Based on the reported IC50 values, a sensible starting point for an IC50 determination in a whole-cell assay would be a concentration range that brackets the reported 540 nM value. A broad range from 10 nM to 10 µM is recommended for initial experiments to capture the full dose-response curve.

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO at a concentration of 125 mg/mL (300.06 mM).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. To avoid solubility issues and ensure stability, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during IC50 determination experiments with this compound.

Q1: My dose-response curve is flat, and I cannot determine an IC50 value. What could be the reason?

A flat dose-response curve suggests that the compound is not exhibiting a significant inhibitory effect within the tested concentration range. Several factors could contribute to this:

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to elicit a response.[2] Consider increasing the concentration range.

  • Compound Inactivity: Ensure the compound has not degraded. Use a freshly prepared stock solution.

  • Cellular Resistance: The cell line being used may not be sensitive to ACAT inhibition.

  • Assay Interference: The compound may interfere with the assay reagents.[3] Run appropriate controls, including a vehicle control (DMSO) and a positive control with a known inhibitor.

Q2: I am observing high variability between my replicate wells. What are the common causes?

High variability can obscure the true dose-response relationship. Common sources of error include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. It is best to avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

  • Improper Mixing: Ensure the compound is thoroughly mixed with the culture medium before adding it to the cells.

  • Contamination: Microbial contamination can significantly impact cell viability and lead to inconsistent results.[2]

Q3: The IC50 value I obtained is significantly different from the reported values. Why?

Discrepancies in IC50 values can arise from several factors:

  • Different Experimental Conditions: The cell line, cell density, incubation time, and assay method can all influence the apparent IC50 value.

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can affect the result. Ensure you are using a suitable non-linear regression model.

  • Compound Purity and Stability: The purity of the this compound and its stability in the assay medium can impact its potency.

Q4: My cells are detaching from the plate after treatment with this compound. What does this indicate?

Cell detachment can be a sign of cytotoxicity. While the goal is to measure inhibition, high concentrations of a compound can lead to cell death. It is important to distinguish between a cytostatic effect (inhibition of growth) and a cytotoxic effect (cell killing).[4] Consider performing a cytotoxicity assay in parallel.

Data Presentation

Table 1: Reported IC50 Values for this compound

Enzyme/Cell SourceIC50 (nM)
Rat ACAT25
Rabbit ACAT44
Rabbit Arterial ACAT40
Hamster Liver ACAT21
Human Hepatic Tissues44
P388D Murine Macrophages (Whole Cell)540

Experimental Protocols

Protocol: Determination of this compound IC50 using an MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, etc.). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with This compound B->D C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Problem Encountered FlatCurve Flat Dose-Response Curve? Start->FlatCurve HighVariability High Variability? Start->HighVariability IC50_Mismatch IC50 Mismatch? Start->IC50_Mismatch FlatCurve->HighVariability No Sol_Conc Increase Concentration Range FlatCurve->Sol_Conc Yes Sol_Activity Check Compound Activity FlatCurve->Sol_Activity Yes Sol_Resistance Consider Cell Line Resistance FlatCurve->Sol_Resistance Yes HighVariability->IC50_Mismatch No Sol_Seeding Optimize Cell Seeding HighVariability->Sol_Seeding Yes Sol_Edge Address Edge Effects HighVariability->Sol_Edge Yes Sol_Mixing Ensure Proper Mixing HighVariability->Sol_Mixing Yes Sol_Conditions Standardize Experimental Conditions IC50_Mismatch->Sol_Conditions Yes Sol_Analysis Verify Data Analysis Method IC50_Mismatch->Sol_Analysis Yes Sol_Purity Check Compound Purity IC50_Mismatch->Sol_Purity Yes

Caption: Troubleshooting decision tree for IC50 experiments.

References

RP 70676 off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RP 70676.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase A. It acts as an ATP-competitive inhibitor, binding to the kinase domain of Kinase A and preventing the phosphorylation of its downstream substrates. This inhibition blocks the Kinase A signaling pathway, which is implicated in cell proliferation and survival.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Kinase A, it has been observed to have off-target activity at higher concentrations. The primary off-target is Kinase B, a structurally related kinase. Additionally, some studies have reported effects on Ion Channel X at micromolar concentrations. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

For most cell-based assays, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the cell type and the specific experimental conditions. We strongly advise performing a dose-response experiment to determine the EC50 for your specific system.

Q4: I am observing unexpected phenotypes in my cells treated with this compound, even at low concentrations. What could be the cause?

Unexpected phenotypes could arise from several factors:

  • Off-target effects: Even at low nanomolar concentrations, this compound might have minor off-target effects in sensitive cell lines.

  • Cell line specific sensitivity: The genetic background of your cell line could make it particularly sensitive to the inhibition of the Kinase A pathway or to off-target effects.

  • Compound stability: Ensure the compound is properly stored and has not degraded.

  • Experimental artifacts: Rule out any issues with your experimental setup, such as solvent effects (e.g., from DMSO).

Troubleshooting Guides

Issue 1: Inconsistent results in kinase activity assays.
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the prepared this compound solution for any precipitate. If observed, gently warm the solution or prepare a fresh stock.
ATP Concentration Ensure the ATP concentration in your assay is at or near the Km for Kinase A. High ATP concentrations can compete with this compound and reduce its apparent potency.
Enzyme Activity Verify the activity of your Kinase A enzyme preparation using a known standard or positive control.
Assay Buffer Components Check for components in your assay buffer (e.g., high concentrations of detergents) that might interfere with the assay or the compound.
Issue 2: High cell toxicity observed in cellular assays.
Potential Cause Troubleshooting Step
Off-target Effects This is a likely cause of toxicity at higher concentrations. Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the EC50 for on-target activity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your cell culture medium.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to the inhibition of the Kinase A pathway. Consider using a lower concentration or a different cell line.
Contamination Rule out any potential microbial contamination in your cell culture.

Quantitative Data Summary

Parameter Kinase A Kinase B Ion Channel X
IC50 (Biochemical Assay) 5 nM250 nM> 10 µM
EC50 (Cellular Assay) 50 nM5 µMNot Determined

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound
  • Prepare Reagents:

    • Kinase A enzyme (e.g., 10 ng/µL)

    • Peptide substrate for Kinase A (e.g., 10 µM)

    • ATP (at Km concentration for Kinase A)

    • This compound serial dilutions (e.g., from 1 nM to 100 µM)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Assay Procedure:

    • Add 5 µL of this compound dilution to a 384-well plate.

    • Add 10 µL of Kinase A enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Proliferation Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Visualizations

G cluster_pathway This compound Signaling Pathway RP70676 This compound KinaseA Kinase A (On-Target) RP70676->KinaseA Inhibits KinaseB Kinase B (Off-Target) RP70676->KinaseB Inhibits (High Conc.) IonChannelX Ion Channel X (Off-Target) RP70676->IonChannelX Affects (High Conc.) DownstreamA Downstream Substrates A KinaseA->DownstreamA Phosphorylates DownstreamB Downstream Substrates B KinaseB->DownstreamB Phosphorylates CellularEffectX Cellular Effect (Undesired) IonChannelX->CellularEffectX CellularEffectA Cellular Effect (Desired) DownstreamA->CellularEffectA CellularEffectB Cellular Effect (Undesired) DownstreamB->CellularEffectB

Caption: On-target and off-target effects of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed CheckConc Verify this compound Concentration Start->CheckConc CheckControls Review Experimental Controls (e.g., Vehicle) Start->CheckControls DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse CompareEC50 Compare EC50 (On-target) vs. EC50 (Phenotype) DoseResponse->CompareEC50 IsOffTarget Is Phenotype EC50 >> On-Target EC50? CompareEC50->IsOffTarget OffTarget Likely Off-Target Effect IsOffTarget->OffTarget Yes OnTarget Likely On-Target Effect (Cell-Specific) IsOffTarget->OnTarget No Artifact Potential Experimental Artifact CheckControls->Artifact

Caption: Troubleshooting logic for unexpected results.

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general troubleshooting advice for preventing the precipitation of experimental compounds in media. The compound "RP 70676" is used as a placeholder for a hypothetical small molecule inhibitor. The recommendations are based on common causes of precipitation in cell culture and experimental media.[1][2] Always refer to the specific solubility and handling instructions provided by the compound manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Precipitation in cell culture media can be caused by a variety of factors, often related to the physicochemical properties of the compound and its interaction with the media components.[1][2] Common causes include:

  • Temperature shifts: Many compounds are less soluble at lower temperatures. Storing media with added compounds at 4°C can lead to precipitation.[1] Repeated freeze-thaw cycles can also cause compounds and media components to fall out of solution.[2]

  • High concentration: Exceeding the solubility limit of a compound in the media is a primary cause of precipitation.

  • pH of the media: The pH of the culture media can affect the charge and solubility of a compound.

  • Interaction with media components: Media is a complex mixture of salts, amino acids, vitamins, and proteins.[3] Your compound may interact with these components, leading to the formation of insoluble complexes. For example, calcium salts are particularly prone to precipitation.[1][2]

  • Solvent effects: The solvent used to dissolve the compound (e.g., DMSO) can cause precipitation when diluted into the aqueous media if not done properly.

  • Evaporation: Water loss from the media can increase the concentration of all components, including your compound, potentially leading to precipitation.[1][2]

Q2: How can I determine the optimal solvent and stock concentration for this compound?

A2: The choice of solvent and stock concentration is critical for preventing precipitation.

  • Solvent Selection: Start with a solvent in which the compound is highly soluble, such as DMSO for many small molecules. Refer to the manufacturer's data sheet for recommended solvents.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This minimizes the volume of solvent added to your media, reducing the risk of solvent-induced precipitation and toxicity.

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test. Prepare serial dilutions of your compound in the chosen solvent and observe for any precipitation.

Q3: What is the best way to add this compound to my cell culture media?

A3: The method of addition can significantly impact whether the compound stays in solution.

  • Pre-warming: Gently warm the media to 37°C before adding the compound.[1][4]

  • Step-wise Dilution: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, perform a serial dilution. For example, add the stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

Issue: I observed precipitation immediately after adding this compound to my media.

This is a common issue that often points to problems with the initial dilution and addition process.

Potential Cause Recommended Solution
Local Concentration Exceeded Solubility Limit Instead of adding the stock solution directly, perform a serial dilution. First, dilute the stock into a small volume of media, mix thoroughly, and then add this to the final volume.
Temperature Shock Ensure both the media and the compound stock solution are at the appropriate temperature (e.g., 37°C for cell culture) before mixing.[1][4]
Improper Mixing Vortex or gently invert the media container immediately after adding the compound to ensure rapid and even distribution.
Issue: My media with this compound was clear initially but developed a precipitate after storage.

Precipitation during storage is often related to temperature, time, or interactions with media components.

Potential Cause Recommended Solution
Decreased Solubility at Lower Temperatures Prepare fresh media with the compound for each experiment. If storage is necessary, consider storing it at room temperature or 37°C if the compound and media are stable at these temperatures for the storage duration. Avoid refrigeration if the compound is known to have lower solubility at 4°C.
Compound Instability The compound may be degrading over time into less soluble forms. Check the stability data for this compound. Prepare fresh solutions for each experiment.
Interaction with Media Components Over Time Some compounds may slowly interact with salts or proteins in the media, leading to delayed precipitation.[3] In such cases, preparing the media with the compound immediately before use is the best practice.
Evaporation Ensure the container is tightly sealed to prevent evaporation, which can concentrate the compound and other media components.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile, conical tube, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if the compound is difficult to dissolve, provided it is heat-stable.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Addition of this compound to Cell Culture Media
  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming Media: Warm the required volume of cell culture media in a 37°C water bath.

  • Intermediate Dilution (Example for a final concentration of 10 µM):

    • In a sterile tube, add 990 µL of pre-warmed media.

    • Add 10 µL of the 10 mM stock solution to the 990 µL of media to get a 100 µM intermediate solution. Mix well by pipetting.

  • Final Dilution:

    • Add the required volume of the intermediate solution to your final volume of pre-warmed media. For example, to make 10 mL of media with a final concentration of 10 µM, add 1 mL of the 100 µM intermediate solution to 9 mL of media.

  • Mixing: Gently swirl or invert the final media container to ensure the compound is evenly distributed.

  • Confirmation: Before use, visually inspect the media for any signs of precipitation.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RP70676 This compound RP70676->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental_Workflow A Prepare 10 mM Stock of this compound in DMSO B Thaw Stock and Pre-warm Media (37°C) A->B C Perform Intermediate Dilution in Media B->C D Add Intermediate Dilution to Final Media Volume C->D E Mix Thoroughly and Visually Inspect D->E F Add Medicated Media to Cells E->F

Caption: Recommended workflow for adding this compound to cell culture media.

Caption: Troubleshooting logic for addressing this compound precipitation.

References

RP 70676 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated as "RP 70676" is limited. The following technical support guide is based on common stability issues encountered with novel small molecule kinase inhibitors in long-term experimental settings and uses "this compound" as a hypothetical example of such a compound.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate stability issues with this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, ATP-competitive kinase inhibitor targeting MEK1/2 in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival. Due to its specific mechanism, it is crucial to ensure the stability and activity of the compound throughout the duration of your experiments.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concerns for this compound are its susceptibility to hydrolysis in aqueous solutions, potential for oxidation, and light sensitivity. Long-term storage in solution, especially at room temperature or in brightly lit environments, can lead to degradation and a subsequent loss of bioactivity.

Q3: How should I store the lyophilized powder and stock solutions of this compound?

A3:

  • Lyophilized Powder: Store at -20°C to -80°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Media

Q: I observed a precipitate in my cell culture plate after adding the working solution of this compound. What could be the cause and how can I resolve it?

A: Precipitate formation is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium. This is often due to the lower solubility of the compound in aqueous solutions.

Troubleshooting Steps:

  • Check Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its aqueous solubility limit.

  • Optimize Dilution Method:

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the this compound stock solution to a small volume of pre-warmed medium first, mix thoroughly, and then add this to the larger volume of the cell culture.

    • Avoid preparing large volumes of working solutions that will be stored for extended periods. Prepare fresh working solutions for each experiment.

  • Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.[1]

Issue 2: Inconsistent or Decreased Compound Activity in Long-Term Experiments

Q: I am seeing a decline in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the reason?

A: A decrease in activity over time suggests compound degradation in the cell culture medium.

Troubleshooting Steps:

  • Compound Stability in Media: this compound may not be stable in aqueous media at 37°C for extended periods.

    • Recommendation: For experiments lasting longer than 48-72 hours, it is advisable to replenish the media with freshly prepared this compound at regular intervals (e.g., every 48 hours).

  • Light Exposure: Ensure that cell culture plates or flasks are protected from direct light, as this compound is known to be light-sensitive.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adsorption plastics may mitigate this issue.

  • Confirm Stock Solution Integrity: Re-verify the concentration and purity of your DMSO stock solution using methods like HPLC or mass spectrometry to rule out degradation of the stock.

Quantitative Data Summary

The following tables summarize the hypothetical stability data for this compound under various conditions.

Table 1: Stability of this compound in DMSO Stock Solution (10 mM) at -20°C

Time PointPurity (%) by HPLC
Initial99.8
1 Month99.7
3 Months99.5
6 Months99.2

Table 2: Stability of this compound (10 µM) in Cell Culture Medium at 37°C

Time PointRemaining Compound (%)
0 hours100
24 hours91.3
48 hours82.5
72 hours74.1

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and degradation of this compound over time under specific storage or experimental conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO).

    • For stability testing, incubate this solution under the desired conditions (e.g., 37°C in cell culture medium).

    • At each time point, take an aliquot of the sample.

    • Dilute the aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the absorbance maximum of this compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound (this compound) and any new peaks that appear over time (degradation products).

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.

    • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.

Visualizations

Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation RP70676 This compound RP70676->MEK

Caption: Hypothetical MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.

Experimental Workflow

Stability_Workflow start Start: Prepare this compound Stock Solution (DMSO) prep_samples Prepare Experimental Samples (e.g., in cell culture media) start->prep_samples incubate Incubate under Test Conditions (e.g., 37°C, protected from light) prep_samples->incubate time_points Collect Aliquots at Defined Time Points (0, 24, 48, 72h) incubate->time_points hplc Analyze Samples by HPLC time_points->hplc data_analysis Calculate Compound Purity and Degradation (%) hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound using HPLC analysis.

References

Troubleshooting inconsistent results with RP 70676

Author: BenchChem Technical Support Team. Date: November 2025

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Technical Support Center: Improving the In Vivo Bioavailability of RP 70676

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound RP 70676. The following information is based on established principles for improving the bioavailability of poorly soluble compounds.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the low in vivo bioavailability of this compound.

Initial Assessment: Understanding the Root Cause

Before attempting to improve the bioavailability of this compound, it is crucial to understand the underlying reasons for its poor absorption. The Biopharmaceutics Classification System (BCS) is a valuable framework for categorizing drugs based on their solubility and permeability.[1][2]

BCS Class Solubility Permeability Primary Bioavailability Challenge
IHighHighGenerally good bioavailability
IILowHighDissolution rate-limited absorption[2]
IIIHighLowPermeability-limited absorption[3]
IVLowLowBoth dissolution and permeability are limiting[2]

Experimental Protocol: BCS Classification

A simplified experimental workflow for preliminary BCS classification is as follows:

cluster_0 Solubility Assessment cluster_1 Permeability Assessment cluster_2 BCS Classification Determine aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8). Determine aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8). Classify this compound based on solubility and permeability data. Classify this compound based on solubility and permeability data. Determine aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8).->Classify this compound based on solubility and permeability data. Conduct in vitro permeability assays (e.g., Caco-2, PAMPA). Conduct in vitro permeability assays (e.g., Caco-2, PAMPA). Conduct in vitro permeability assays (e.g., Caco-2, PAMPA).->Classify this compound based on solubility and permeability data.

Caption: Workflow for Preliminary BCS Classification of this compound.

Troubleshooting Low Bioavailability Based on Potential BCS Class

Problem Potential Cause (BCS Class) Recommended Actions
Low and variable plasma concentrations after oral administration. [4]Low Solubility (Likely BCS Class II or IV) Particle Size Reduction: Micronization or nanomilling to increase surface area and dissolution rate.[5][6][7] • Formulation Strategies: Explore amorphous solid dispersions, lipid-based formulations (e.g., SEDDS, SMEDDS), or cyclodextrin complexation.[5][7][8][9]
High in vitro solubility but low in vivo absorption. Low Permeability (Likely BCS Class III or IV) Permeation Enhancers: Investigate the use of safe and effective permeation enhancers.[10] • Prodrug Approach: Design a more lipophilic prodrug of this compound that can be enzymatically cleaved to the active form after absorption.[3]
Poor dissolution and low permeability. Low Solubility & Low Permeability (Likely BCS Class IV) Combination Approach: Employ a combination of strategies, such as a lipid-based formulation containing a permeation enhancer.[1] • Advanced Drug Delivery Systems: Consider nano-carriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[1]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the first-line formulation strategies to consider for a poorly soluble compound like this compound?

A1: For a BCS Class II or IV compound, the primary goal is to enhance the dissolution rate and/or solubility.[2] Recommended initial strategies include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio, leading to faster dissolution.[5][7]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state can significantly improve solubility and dissolution.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and facilitating lymphatic absorption.[5][8][9]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug within a cyclodextrin molecule can enhance its aqueous solubility.[3][7]

Q2: How do I choose the most appropriate formulation strategy?

A2: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended dosage form. A systematic approach is recommended:

Caption: Decision Tree for Formulation Strategy Selection.

Experimental Protocols

Q3: What is a standard protocol for an in vivo bioavailability study in rodents?

A3: A typical preclinical bioavailability study in rats or mice involves the following steps:[11]

Experimental Protocol: In Vivo Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (220-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Fasting overnight before dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable vehicle).

    • Group 2: Oral (PO) administration of this compound formulation (e.g., 10 mg/kg).

  • Dosing:

    • IV: Administer via the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[13][14][15]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation:

    • Absolute Bioavailability (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[16]

Q4: How can I analyze this compound in plasma samples?

A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[13][14]

Experimental Protocol: Plasma Sample Analysis by LC-MS/MS

  • Sample Preparation:

    • Protein precipitation is a common and straightforward method.[13]

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the properties of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Data Presentation

Q5: How should I present the pharmacokinetic data from my bioavailability study?

A5: Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Absolute Bioavailability (%)
IV11250 ± 1500.082500 ± 300-
PO (Suspension)10150 ± 402.01200 ± 2804.8
PO (Formulation A)10450 ± 901.53600 ± 55014.4
PO (Formulation B)10780 ± 1201.06200 ± 80024.8

Signaling Pathways

Q6: Are there any signaling pathways that could be relevant to the absorption of this compound?

A6: While the specific pathways for this compound are unknown, drug absorption can be influenced by various transporters and metabolic enzymes in the gastrointestinal tract. For instance, P-glycoprotein (P-gp), an efflux transporter, can limit the absorption of many drugs.

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation RP_70676_Lumen This compound RP_70676_Enterocyte This compound RP_70676_Lumen->RP_70676_Enterocyte Passive Diffusion / Uptake Transporters Pgp P-glycoprotein (Efflux Transporter) RP_70676_Enterocyte->Pgp RP_70676_Blood This compound RP_70676_Enterocyte->RP_70676_Blood Absorption Pgp->RP_70676_Lumen Efflux

Caption: Potential Role of P-glycoprotein in the Intestinal Absorption of this compound.

References

Technical Support Center: RP 70676 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cytotoxicity assessment of RP 70676.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme Acyl-CoA:cholesterol O-acyl transferase (ACAT).[1][2][3] ACAT is responsible for the intracellular esterification of cholesterol, a key process in cholesterol metabolism.[4][5] By inhibiting ACAT, this compound can modulate intracellular cholesterol levels. Its primary investigation has been in the context of hyperlipidemia and atherosclerosis.[6][7]

Q2: Why is cytotoxicity assessment important for an ACAT inhibitor like this compound?

Cytotoxicity assays are crucial for evaluating the potential toxic effects of any compound on living cells.[8][9] For a targeted inhibitor like this compound, cytotoxicity testing helps to:

  • Determine the therapeutic window of the compound.

  • Assess off-target effects and general cellular toxicity.

  • Understand if the compound induces cell death or inhibits cell growth, which is important for safety profiling.[10]

  • Evaluate its potential for use in other therapeutic areas, such as oncology, where altered cholesterol metabolism can be a feature of cancer cells.

Q3: What cell lines are suitable for testing the cytotoxicity of this compound?

The choice of cell line depends on the research question. Based on the known activity of this compound, relevant cell lines could include:

  • Macrophages: Such as the P388D1 murine macrophage cell line, to assess effects on foam cell formation, which is relevant to atherosclerosis.[1][3]

  • Hepatocytes (Liver Cells): To evaluate potential hepatotoxicity, as the liver is a central organ for cholesterol metabolism.

  • Cancer Cell Lines: Various cancer cell lines could be used to explore any potential anti-cancer effects, as ACAT has been investigated as a target in oncology.

  • Normal, non-cancerous cell lines: To assess general cytotoxicity and establish a safety profile.

Q4: What are the expected outcomes of a cytotoxicity assay with this compound?

The primary outcome will be a dose-response curve from which you can determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. This value represents the concentration of this compound that causes a 50% reduction in cell viability or growth.

Troubleshooting Guides

This section addresses common issues that may arise during the cytotoxicity assessment of this compound using common colorimetric assays like the MTT assay.

Problem Possible Cause Solution
High background absorbance in blank wells (media only) Contamination of the cell culture medium with bacteria or yeast.[11] The medium contains components that can reduce the assay reagent (e.g., phenol red, ascorbic acid).[12]Use fresh, sterile medium. Always work in a sterile environment. Use a medium without phenol red for the assay or include appropriate controls. Incubate the plate in the dark.[11]
Low absorbance readings in control wells (untreated cells) The cell number per well is too low. The incubation time with the assay reagent was too short. Cells are not proliferating properly due to suboptimal culture conditions.[11]Increase the cell seeding density. Optimize the incubation time for your specific cell line. Ensure proper culture conditions (e.g., temperature, CO2, humidity).
High variability between replicate wells Inaccurate pipetting or inconsistent cell seeding.[13] "Edge effect" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly.[13] Incomplete solubilization of formazan crystals (in MTT assay).[12]Ensure proper mixing of the cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or water to minimize evaporation.[13] Ensure complete dissolution of the formazan crystals by thorough mixing.
Unexpectedly high cell viability at high concentrations of this compound The compound may have precipitated out of solution at higher concentrations. The compound may interfere with the assay reagent.Check the solubility of this compound in your culture medium. Include control wells with the compound but without cells to check for direct interaction with the assay reagent.[12]

Data Presentation

Summary of this compound IC50 Values for ACAT Inhibition
Source IC50 Value
Rat ACAT25 nM
Rabbit ACAT44 nM
Rabbit Arterial ACAT40 nM
Hamster Liver ACAT21 nM
Cholesterol-fed Rabbit Intestine ACAT108 nM
Human Hepatic Tissues ACAT44 nM
P388D Murine Macrophages (whole cell)540 nM
(Data sourced from MedChemExpress)[1][3]
Example Table for Cytotoxicity Data Presentation
Cell Line Assay Type Incubation Time This compound IC50 (µM)
Macrophage Line (e.g., RAW 264.7)MTT48 hours[Insert experimental value]
Hepatocyte Line (e.g., HepG2)XTT48 hours[Insert experimental value]
Colon Cancer Line (e.g., HCT116)CellTiter-Glo72 hours[Insert experimental value]
Normal Fibroblast Line (e.g., NIH3T3)MTT48 hours[Insert experimental value]

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment of this compound

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

ACAT_Pathway cluster_cell Intracellular Space Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT ACoA Acyl-CoA ACoA->ACAT CE Cholesteryl Esters (Storage) ACAT->CE Esterification RP70676 This compound RP70676->ACAT Inhibition

Caption: Simplified pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions of this compound) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Incubation & Solubilization D->E F 6. Absorbance Reading (Plate Reader) E->F G 7. Data Analysis (Dose-response curve & IC50) F->G

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

References

Mitigating RP 70676 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RP 70676, a peptide boronic acid derivative (2-Pyz-(CO)-Phe-Leu-B(OH)2) and a potent 20S proteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the chemical compound 2-Pyz-(CO)-Phe-Leu-B(OH)2, a peptide boronic acid derivative that functions as a potent inhibitor of the 20S proteasome.[1][2] The proteasome is a critical cellular complex responsible for degrading unneeded or damaged proteins that have been tagged with ubiquitin. By inhibiting the 20S proteasome's chymotrypsin-like activity, this compound prevents the degradation of these proteins, leading to their accumulation. This disruption of protein homeostasis can, in turn, trigger downstream cellular processes, most notably apoptosis (programmed cell death).

Q2: What are the primary factors that contribute to the degradation of this compound?

The primary degradation pathway for this compound is oxidative in nature.[1][2][3] This process involves the cleavage of the boronic acid group from the peptide backbone.[1][2][3] This degradation can be influenced by several factors:

  • Oxidizing agents: The presence of reactive oxygen species can accelerate degradation.

  • pH: Both acidic and basic conditions can promote the oxidative degradation of this compound.[1][2][3]

  • Additives: Surprisingly, the antioxidants ascorbate and the chelating agent EDTA have been found to accelerate, rather than inhibit, the degradation of this compound.[1][2][3]

Q3: How should I prepare a stock solution of this compound?

Due to the peptide nature of this compound, proper solubilization is crucial. For initial solubilization, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO). For highly hydrophobic peptides, dissolving in 100% DMSO first and then diluting with an aqueous buffer is a common practice. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q4: What is the expected outcome of treating cells with this compound?

Treatment of cells with this compound is expected to lead to an accumulation of polyubiquitinated proteins due to the inhibition of the 20S proteasome. This disruption of cellular protein degradation pathways can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response. Ultimately, these cellular stresses can converge on the activation of apoptotic pathways, leading to programmed cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect in cell-based assays. Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium.Prepare fresh stock solutions of this compound frequently. Avoid prolonged storage of the compound in aqueous solutions. Minimize exposure of stock solutions to light and elevated temperatures.
Suboptimal concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors.Consider using a different cell line or investigating potential resistance mechanisms, such as mutations in the proteasome subunits.
Precipitation of this compound in aqueous solutions. Poor solubility: The peptide nature of this compound can lead to solubility issues in aqueous buffers.For initial solubilization, use a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. If precipitation occurs upon dilution, try sonicating the solution briefly.
High background signal in fluorescence-based proteasome activity assays. Autofluorescence: The compound itself or impurities may be fluorescent at the excitation and emission wavelengths used.Run a control with this compound in the absence of the fluorescent substrate to determine its intrinsic fluorescence.
Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the fluorescent substrate.Ensure that the assay buffer conditions are optimized for specific 20S proteasome activity. Consider using a more specific substrate if available.
Unexpected acceleration of degradation with antioxidants. Complex formation: Ascorbate and EDTA may form complexes with the boronic acid moiety that are more susceptible to degradation.[1][2][3]Avoid the use of ascorbate and EDTA in buffers and media used for experiments with this compound.

Quantitative Data on this compound Stability

While specific quantitative stability data for this compound is not extensively published, the following tables illustrate the expected stability trends based on its known degradation pathways and general knowledge of peptide boronic acid stability.

Table 1: Estimated Impact of Temperature on this compound Stability in Solution

TemperatureExpected StabilityRecommendations
-80°C (Lyophilized)High (Months to years)Long-term storage.
-20°C (In DMSO)Good (Weeks to months)Recommended for stock solutions.
4°C (In aqueous buffer)Low (Hours to days)For short-term storage of working solutions only.
Room TemperatureVery Low (Hours)Avoid prolonged exposure.
37°C (In culture media)Very Low (Hours)Prepare fresh for each experiment.

Table 2: Estimated Impact of pH on this compound Stability in Aqueous Solution

pH RangeExpected StabilityRationale
< 4LowAcidic conditions can mediate oxidative degradation.[1][2][3]
4 - 6ModerateGenerally more stable, but still susceptible to oxidation.
6 - 8Moderate to LowNear physiological pH, oxidative degradation can still occur.
> 8LowBasic conditions can mediate oxidative degradation.[1][2][3]

Table 3: Impact of Additives on this compound Stability

AdditiveExpected Effect on StabilityReference
Ascorbic AcidAccelerates degradation[1][2][3]
EDTAAccelerates degradation[1][2][3]
Hydrogen PeroxideAccelerates degradation[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro 20S Proteasome Activity Assay

This protocol is adapted from commercially available 20S proteasome activity assay kits and should be optimized for your specific experimental conditions.

  • Materials:

    • This compound stock solution (in DMSO)

    • 20S Proteasome Assay Buffer

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Purified 20S proteasome or cell lysate

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in 20S Proteasome Assay Buffer to create a range of concentrations for testing. Include a vehicle control (DMSO in assay buffer).

    • In the wells of the 96-well plate, add the diluted this compound or vehicle control.

    • Add the purified 20S proteasome or cell lysate to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the percentage of proteasome inhibition against the logarithm of the inhibitor concentration.

Visualizations

RP_70676 This compound (2-Pyz-(CO)-Phe-Leu-B(OH)2) Degraded_Product Degraded Product (Alcohol derivative) RP_70676->Degraded_Product Oxidative Cleavage of Boronic Acid Group Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->RP_70676 pH Acidic or Basic pH pH->RP_70676

Caption: Degradation pathway of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions (in Assay Buffer) Prepare_Stock->Serial_Dilution Add_Inhibitor Add Diluted this compound to 96-well Plate Serial_Dilution->Add_Inhibitor Add_Proteasome Add 20S Proteasome or Cell Lysate Add_Inhibitor->Add_Proteasome Incubate Incubate at 37°C Add_Proteasome->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Rate of Substrate Cleavage Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Experimental workflow for a 20S proteasome activity assay.

RP_70676 This compound Proteasome 20S Proteasome RP_70676->Proteasome Inhibition Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Blocked by this compound Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation ER_Stress ER Stress & Unfolded Protein Response Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

RP 70676 in the Landscape of ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors have long been investigated as potential therapeutic agents for atherosclerosis due to their role in cellular cholesterol metabolism. By blocking the esterification of free cholesterol, these inhibitors aim to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] This guide provides a comparative overview of RP 70676, a potent ACAT inhibitor, alongside other notable inhibitors such as avasimibe and pactimibe, with a focus on their performance, supporting experimental data, and underlying mechanisms.

Performance Comparison of ACAT Inhibitors

The in vitro potency of ACAT inhibitors is a critical determinant of their potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of the available IC50 data for this compound, avasimibe, and pactimibe against ACAT enzymes from various sources.

InhibitorTargetSpecies/TissueIC50Citation(s)
This compound ACATRat25 nM[1][2]
ACATRabbit44 nM[1][2]
ACATRabbit Arterial40 nM[2]
ACATHamster Liver21 nM[2]
ACATRabbit Intestine (cholesterol-fed)108 nM[2]
ACATHuman Hepatic44 nM (mean)[2]
ACATMurine Macrophages (P388D)540 nM[2]
Avasimibe ACAT1-24 µM[3][4][5]
ACAT2-9.2 µM[3][4][5]
ACAT-3.3 µM[6]
Pactimibe ACAT1-4.9 µM[4][7]
ACAT2-3.0 µM[4][7]
ACATLiver2.0 µM[7]
ACATMacrophages2.7 µM[7]
ACATTHP-1 Cells4.7 µM[7]
Cholesteryl Ester FormationHuman Macrophages6.7 µM[7][8]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Methodologies

A fundamental technique to assess the potency of ACAT inhibitors is the in vitro ACAT activity assay. This assay measures the enzymatic conversion of cholesterol to cholesteryl esters.

In Vitro ACAT Activity Assay Protocol

This protocol is a generalized representation based on commonly employed methodologies.[9]

Objective: To determine the in vitro inhibitory effect of a compound on ACAT activity in a microsomal fraction.

Materials:

  • Microsomal fraction from a relevant cell line or tissue (e.g., macrophages, liver cells).

  • [¹⁴C]oleoyl-CoA (radiolabeled substrate).

  • Methanol/chloroform solution (2:1, v/v).

  • Acetone.

  • Hexane/ethyl acetate solution (9:1, v/v) for thin-layer chromatography (TLC).

  • TLC plates.

  • Scintillation counter.

  • Test compounds (ACAT inhibitors).

Procedure:

  • Prepare the microsomal fraction from the chosen cells or tissues.

  • Incubate the microsomal fraction with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

  • Allow the reaction to proceed for a defined period (e.g., 4 minutes) at 37°C.

  • Stop the reaction by adding a methanol/chloroform solution to extract the lipids.

  • Separate the lipid phases.

  • Dry the chloroform phase under nitrogen and resuspend the precipitate in acetone.

  • Separate the reaction products (cholesteryl esters) from the unreacted substrate using thin-layer chromatography with a hexane/ethyl acetate mobile phase.

  • Scrape the bands corresponding to the cholesteryl esters from the TLC plate.

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the ACAT activity, typically expressed as picomoles of cholesteryl esters formed per milligram of microsomal protein per minute.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

ACAT enzymes, primarily ACAT1 and ACAT2, play a crucial role in cellular cholesterol homeostasis. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where it contributes to foam cell formation by esterifying excess free cholesterol into cholesteryl esters for storage in lipid droplets.[10] ACAT2 is predominantly found in the liver and intestines and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[10]

By inhibiting ACAT, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have several downstream consequences. An increase in intracellular free cholesterol can suppress the activity of sterol regulatory element-binding proteins (SREBPs), leading to reduced cholesterol uptake. It can also promote the efflux of cholesterol from the cell to high-density lipoprotein (HDL), a process considered anti-atherogenic. However, excessive accumulation of free cholesterol can also be toxic to cells, leading to apoptosis, a factor that may have contributed to the unfavorable outcomes of some ACAT inhibitors in clinical trials.[10]

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage LDL LDL LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol Free Cholesterol LDLR->FreeCholesterol Internalization & Lysosomal Hydrolysis ACAT1 ACAT1 FreeCholesterol->ACAT1 Substrate Efflux Cholesterol Efflux (to HDL) FreeCholesterol->Efflux Apoptosis Apoptosis FreeCholesterol->Apoptosis Excess leads to CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEsters->LipidDroplet RP70676 This compound & Other ACATi RP70676->ACAT1 Inhibition

Caption: ACAT Inhibition in Macrophages.

The diagram above illustrates the central role of ACAT1 in macrophage cholesterol metabolism. LDL cholesterol is taken up by the cell and converted to free cholesterol. ACAT1 then esterifies this free cholesterol into cholesteryl esters, which are stored in lipid droplets, leading to the formation of foam cells. ACAT inhibitors like this compound block this step, which can increase free cholesterol levels. This may enhance cholesterol efflux but can also induce apoptosis if free cholesterol accumulates to toxic levels.

Experimental_Workflow cluster_workflow General Workflow for ACAT Inhibitor Evaluation Start Start: Identify Potential ACAT Inhibitors InVitro In Vitro Screening: ACAT Activity Assay (IC50) Start->InVitro CellBased Cell-Based Assays: - Foam Cell Formation - Cholesterol Efflux - Cytotoxicity InVitro->CellBased InVivo In Vivo Animal Models: (e.g., Atherosclerotic Rabbits/Mice) - Efficacy (Plaque Reduction) - Safety & Toxicology CellBased->InVivo Clinical Clinical Trials: (Human Studies) - Phase I, II, III InVivo->Clinical End End: Drug Approval or Discontinuation Clinical->End

Caption: ACAT Inhibitor Drug Discovery Workflow.

In Vivo Studies and Clinical Trials

While in vitro data demonstrates the potency of compounds like this compound, in vivo studies are crucial to assess their efficacy and safety in a physiological context. Animal models of atherosclerosis, such as cholesterol-fed rabbits and apoE-deficient mice, are commonly used for this purpose.[11][12][13] For instance, a study on the ACAT inhibitor F1394 in apoE-/- mice with pre-existing advanced lesions showed that the inhibitor retarded plaque progression and reduced plaque macrophage and cholesterol content without overt toxicity.[14]

However, the translation of promising preclinical data for ACAT inhibitors to successful clinical outcomes has been challenging. Clinical trials with avasimibe and pactimibe, for example, failed to show a beneficial effect on atherosclerosis progression in humans, and in some cases, suggested potential for harm.[14] This highlights the complexity of targeting the ACAT pathway and the potential for off-target effects or unintended consequences of altering cellular cholesterol homeostasis. To date, there is a lack of publicly available in vivo efficacy and safety data specifically for this compound in animal models of atherosclerosis or in human clinical trials.

Conclusion

This compound is a potent inhibitor of ACAT in vitro, with IC50 values in the nanomolar range, suggesting a high degree of biochemical potency compared to other inhibitors like avasimibe and pactimibe, which have IC50 values in the micromolar range. However, the clinical development of ACAT inhibitors has been fraught with challenges, as evidenced by the failure of avasimibe and pactimibe in late-stage trials. The lack of in vivo data for this compound makes it difficult to fully assess its therapeutic potential. Future research should focus on evaluating the efficacy and safety of this compound in relevant animal models of atherosclerosis to determine if its high in vitro potency translates to a favorable in vivo profile, and to understand if it can overcome the limitations observed with previous ACAT inhibitors.

References

Unraveling the Efficacy of Avasimibe: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor avasimibe reveals a complex profile of lipid modification and a challenging path in atherosclerosis treatment. While a direct comparison with RP 70676 is not feasible due to the absence of publicly available scientific literature or clinical data for a compound with that designation, this guide offers a comprehensive overview of avasimibe's efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Avasimibe, an inhibitor of both ACAT1 and ACAT2 enzymes, was developed to prevent the accumulation of cholesteryl esters in macrophages, a key process in the development of atherosclerosis. Clinical trials have shown that avasimibe can significantly reduce plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol. However, its effect on low-density lipoprotein (LDL) cholesterol has been unexpectedly unfavorable, with studies demonstrating an increase in LDL-C levels. Ultimately, clinical development of avasimibe for atherosclerosis was halted as it did not demonstrate a beneficial effect on the progression of coronary artery disease. More recent research has explored its potential in other therapeutic areas, such as asthma and oncology, due to its influence on various cellular signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from clinical trials evaluating the efficacy of avasimibe on plasma lipid profiles and atherosclerosis progression.

Table 1: Effects of Avasimibe on Plasma Lipids in Patients with Combined Hyperlipidemia [1][2]

Treatment Group (8 weeks)Change in Triglycerides (TG)Change in VLDL-Cholesterol (VLDL-C)Change in Total Cholesterol (TC)Change in LDL-Cholesterol (LDL-C)Change in HDL-Cholesterol (HDL-C)
Placebo--No significant changeNo significant changeNo significant change
Avasimibe (50 mg/day)Up to -23% (p<0.05)Up to -30% (p<0.05)No significant changeNo significant changeNo significant change
Avasimibe (125 mg/day)Up to -23% (p<0.05)Up to -30% (p<0.05)No significant changeNo significant changeNo significant change
Avasimibe (250 mg/day)Up to -23% (p<0.05)Up to -30% (p<0.05)No significant changeNo significant changeNo significant change
Avasimibe (500 mg/day)Up to -23% (p<0.05)Up to -30% (p<0.05)No significant changeNo significant changeNo significant change

Table 2: Effects of Avasimibe on Coronary Atherosclerosis (A-PLUS Trial) [3][4][5]

Treatment Group (up to 24 months)Mean Change in Plaque Volume (mm³)Percent Change in Plaque VolumeChange in LDL-Cholesterol (LDL-C)
Placebo+0.7+1.5%+1.7%
Avasimibe (50 mg/day)+7.7+4.9%+7.8% (p<0.05)
Avasimibe (250 mg/day)+4.1+2.6%+9.1% (p<0.05)
Avasimibe (750 mg/day)+4.8+2.5%+10.9% (p<0.05)

Table 3: Avasimibe in Combination with Atorvastatin in Homozygous Familial Hypercholesterolemia [6]

Treatment Group (6 weeks)Change in Total Cholesterol (TC)Change in LDL-Cholesterol (LDL-C)Change in Triglycerides (TG)Change in VLDL-Cholesterol (VLDL-C)
Atorvastatin (80 mg/day)-18%-19%-13%-13%
Atorvastatin (80 mg/day) + Avasimibe (750 mg/day)-22% (p<0.05 vs. Atorvastatin alone)-23%-24%-24%
Avasimibe (750 mg/day) MonotherapyNo significant lipid changesNo significant lipid changesNo significant lipid changesNo significant lipid changes

Mechanism of Action: ACAT Inhibition

Avasimibe's primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[7] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, including in macrophages within atherosclerotic plaques, while ACAT2 is primarily found in the intestines and liver. By inhibiting ACAT, avasimibe was expected to prevent the accumulation of cholesteryl esters in foam cells, a critical step in the formation of atherosclerotic plaques.

cluster_macrophage Macrophage Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Cholesteryl Esters Cholesteryl Esters Foam Cell Formation Foam Cell Formation Cholesteryl Esters->Foam Cell Formation ACAT1->Cholesteryl Esters Avasimibe Avasimibe Avasimibe->ACAT1 Inhibits

Figure 1. Simplified signaling pathway of Avasimibe's action on ACAT1 in macrophages.

Experimental Protocols

A-PLUS Trial: Avasimibe and Progression of Lesions on UltraSound[3][4][5]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Patients with coronary artery disease undergoing coronary angiography.

  • Intervention: Patients were randomized to receive placebo or avasimibe at doses of 50 mg, 250 mg, or 750 mg once daily for up to 24 months. All patients received standard lipid-lowering therapy to achieve a target LDL cholesterol level below 125 mg/dL.

  • Primary Endpoint: The change in coronary atheroma volume, as measured by intravascular ultrasound (IVUS) from baseline to follow-up.

  • Methodology:

    • IVUS Imaging: Performed at baseline and at the end of the treatment period. A 3D reconstruction of a coronary artery segment was used to quantify plaque volume.

    • Lipid Profile Analysis: Blood samples were collected at baseline and at specified intervals throughout the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

Patient Screening Patient Screening Baseline IVUS & Lipid Profile Baseline IVUS & Lipid Profile Patient Screening->Baseline IVUS & Lipid Profile Randomization Randomization Placebo Placebo Randomization->Placebo Avasimibe 50mg Avasimibe 50mg Randomization->Avasimibe 50mg Avasimibe 250mg Avasimibe 250mg Randomization->Avasimibe 250mg Avasimibe 750mg Avasimibe 750mg Randomization->Avasimibe 750mg Treatment Period (up to 24 months) Treatment Period (up to 24 months) Placebo->Treatment Period (up to 24 months) Avasimibe 50mg->Treatment Period (up to 24 months) Avasimibe 250mg->Treatment Period (up to 24 months) Avasimibe 750mg->Treatment Period (up to 24 months) Baseline IVUS & Lipid Profile->Randomization Follow-up IVUS & Lipid Profile Follow-up IVUS & Lipid Profile Treatment Period (up to 24 months)->Follow-up IVUS & Lipid Profile Data Analysis Data Analysis Follow-up IVUS & Lipid Profile->Data Analysis

Figure 2. Experimental workflow of the A-PLUS clinical trial.

Study in Patients with Combined Hyperlipidemia[1][2]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 130 men and women with combined hyperlipidemia and low levels of high-density lipoprotein cholesterol (HDL-C).

  • Intervention: Following an 8-week placebo and dietary-controlled baseline period, patients were randomized to receive placebo or avasimibe at doses of 50, 125, 250, or 500 mg once daily for 8 weeks.

  • Primary Endpoint: Changes in plasma levels of total triglycerides (TG) and very-low-density lipoprotein cholesterol (VLDL-C).

  • Methodology:

    • Lipid Analysis: Blood samples were collected at baseline and at the end of the 8-week treatment period to measure a full lipid profile, including TG, VLDL-C, total cholesterol, LDL-C, HDL-C, and apolipoproteins.

Conclusion

The clinical development of avasimibe for the treatment of atherosclerosis was halted due to its failure to demonstrate efficacy in reducing coronary plaque volume and its unexpected adverse effect of increasing LDL cholesterol levels. While it showed a consistent ability to lower triglycerides and VLDL cholesterol, this was not sufficient to translate into a clinical benefit for atherosclerosis. The renewed interest in avasimibe for other therapeutic areas highlights the importance of understanding the broader pharmacological profile of a drug beyond its primary intended mechanism of action. Researchers and drug development professionals should consider the complex and sometimes counterintuitive outcomes observed with ACAT inhibitors when exploring this class of compounds for future therapeutic applications.

References

RP 70676: An Examination of its Specificity for ACAT-1 vs. ACAT-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the isoform-specific inhibitory profile of a compound is critical for predicting its efficacy and potential side effects. This guide provides a comparative analysis of RP 70676, a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), and other well-characterized ACAT inhibitors, with a focus on their specificity for the two main isoforms, ACAT-1 and ACAT-2.

Quantitative Comparison of ACAT Inhibitors

The following table summarizes the available inhibitory activity data for this compound and provides a comparison with Avasimibe and Pactimibe, highlighting their differential effects on ACAT-1 and ACAT-2.

CompoundTargetIC50 (nM)Species/Source
This compound ACAT25Rat
ACAT44Rabbit
Avasimibe (CI-1011) ACAT-124,000[1][2]-
ACAT-29,200[1][2]-
Pactimibe (CS-505) ACAT-14,900[3]-
ACAT-23,000[3]-

Note: The IC50 values for this compound are for the general ACAT enzyme and do not differentiate between the isoforms.

Experimental Protocols

The determination of the inhibitory activity of compounds against ACAT-1 and ACAT-2 typically involves a cell-based or microsomal assay. A general methodology is outlined below.

Microsomal ACAT Inhibition Assay:

  • Preparation of Microsomes: Microsomes are prepared from cells engineered to express either human ACAT-1 or ACAT-2. This is typically done through cell homogenization followed by differential centrifugation to isolate the microsomal fraction, which is rich in these endoplasmic reticulum-resident enzymes.

  • Incubation: The prepared microsomes are incubated with the test compound (e.g., this compound, Avasimibe, or Pactimibe) at various concentrations.

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [14C]oleoyl-CoA, and a cholesterol source. The reaction mixture is incubated at 37°C for a specific period.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to distinguish the cholesteryl ester product from the unreacted cholesterol and fatty acid substrates.

  • Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter or phosphorimager.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in ACAT activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cellular cholesterol esterification pathway and a typical experimental workflow for evaluating ACAT inhibitors.

ACAT_Signaling_Pathway cluster_Cell Cellular Cholesterol Homeostasis LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT-1 / ACAT-2 (Endoplasmic Reticulum) Free_Cholesterol->ACAT Efflux Cholesterol Efflux (e.g., via ABCA1) Free_Cholesterol->Efflux CE_Droplet Cholesteryl Ester Lipid Droplet ACAT->CE_Droplet Esterification RP70676 This compound / Other Inhibitors RP70676->ACAT Inhibition

Caption: Cellular cholesterol esterification pathway and the point of inhibition by ACAT inhibitors.

Experimental_Workflow cluster_Workflow ACAT Inhibition Assay Workflow Start Start Prep_Microsomes Prepare Microsomes (ACAT-1 or ACAT-2 expressing cells) Start->Prep_Microsomes Incubate_Inhibitor Incubate Microsomes with Test Compound Prep_Microsomes->Incubate_Inhibitor Add_Substrates Add [14C]oleoyl-CoA and Cholesterol Incubate_Inhibitor->Add_Substrates Incubate_Reaction Incubate at 37°C Add_Substrates->Incubate_Reaction Extract_Lipids Stop Reaction & Extract Lipids Incubate_Reaction->Extract_Lipids TLC Separate Lipids by TLC Extract_Lipids->TLC Quantify Quantify [14C]Cholesteryl Ester TLC->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50

Caption: A typical experimental workflow for determining the IC50 of an ACAT inhibitor.

Conclusion

While this compound is a potent inhibitor of ACAT, the lack of specific data on its activity against ACAT-1 and ACAT-2 makes it difficult to fully assess its therapeutic potential in the context of modern drug development, which emphasizes isoform selectivity. The examples of Avasimibe and Pactimibe demonstrate the importance of characterizing inhibitors for their effects on both ACAT isoforms. Avasimibe shows a slight preference for ACAT-2, while Pactimibe also demonstrates dual inhibition with a marginal preference for ACAT-2. The development of isoform-selective ACAT inhibitors remains an important area of research for targeting diseases associated with cholesterol metabolism, such as atherosclerosis and certain cancers. Future studies would be necessary to determine the precise selectivity profile of this compound for ACAT-1 and ACAT-2.

References

Comparative Guide to Inhibitors of Macrophage Foam Cell Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of select compounds demonstrated to inhibit foam cell formation, a critical event in the pathogenesis of atherosclerosis. The information presented is collated from preclinical studies and is intended to aid researchers in the evaluation and selection of potential therapeutic agents for further investigation.

Comparative Efficacy of Foam Cell Formation Inhibitors

The following table summarizes the quantitative effects of various compounds on the inhibition of foam cell formation. These data are derived from in vitro studies using macrophage cell lines or primary macrophages. It is important to note that experimental conditions, such as the concentration of oxidized low-density lipoprotein (ox-LDL) and the cell type used, can vary between studies, influencing the observed efficacy.

CompoundCell Typeox-LDL/AcLDL ConcentrationInhibitor Concentration% Reduction in Foam Cell Formation/Lipid AccumulationReference
Berberine THP-1 derived macrophages50 µg/mL ox-LDL5, 10, 20 µg/mLDose-dependent decrease in lipid and cholesterol accumulation[1]
Heregulin-β1 Human monocyte-derived macrophages10 µg/mL AcLDL10 ng/mL~40% reduction in Cholesteryl Ester (CE) accumulation[2]
Phenethyl Isothiocyanate (PEITC) THP-1 derived macrophages20 µg/mL ox-LDL & 500 ng/mL LPS≥0.5 µMDose-dependent reduction in lipid accumulation[3][4]
Conjugated Linoleic Acid (CLA) RAW264.7 macrophagesNot specifiedNot specifiedReduction in cholesterol accumulation[5]
Hydroxytyrosol THP-1 derived macrophagesNot specified50 µMSignificant decrease in lipid accumulation[6]

Signaling Pathways in Foam Cell Formation and Inhibition

The formation of foam cells is a complex process involving the uptake of modified lipoproteins, intracellular cholesterol esterification, and impaired cholesterol efflux. The diagram below illustrates the key signaling pathways involved and the points of intervention for the discussed inhibitors.

Foam_Cell_Formation_and_Inhibition cluster_uptake Cholesterol Uptake cluster_macrophage Macrophage cluster_esterification Cholesterol Esterification cluster_efflux Cholesterol Efflux cluster_regulation Regulatory Pathways cluster_inhibitors Inhibitors oxLDL ox-LDL SR Scavenger Receptors (CD36, SR-A1, LOX-1) oxLDL->SR FreeCholesterol Free Cholesterol SR->FreeCholesterol Internalization ACAT1 ACAT1 CE Cholesteryl Esters (Lipid Droplets) ACAT1->CE FreeCholesterol->ACAT1 ABCA1_G1 ABCA1/ABCG1 FreeCholesterol->ABCA1_G1 FoamCell FoamCell CE->FoamCell Foam Cell Formation ApoA1 ApoA-I ABCA1_G1->ApoA1 Efflux PPARg PPARγ LXR LXRα PPARg->LXR LXR->ABCA1_G1 Upregulation NFkB NF-κB NFkB->SR Upregulation SIRT1 SIRT1 SIRT1->PPARg Activation Berberine Berberine Berberine->SR Downregulates Berberine->SIRT1 Activates Heregulin Heregulin-β1 Heregulin->SR Downregulates Heregulin->ACAT1 Downregulates Heregulin->ABCA1_G1 Upregulates PEITC PEITC PEITC->SR Downregulates PEITC->ABCA1_G1 Upregulates PEITC->NFkB Downregulates CLA CLA CLA->PPARg Activates

Caption: Signaling pathways in foam cell formation and points of therapeutic intervention.

Experimental Protocols

The following section details a generalized methodology for an in vitro foam cell formation assay, synthesized from established protocols.[1][2][3][6]

In Vitro Foam Cell Formation Assay

1. Cell Culture and Differentiation:

  • Cell Lines: Human THP-1 monocytes or mouse RAW264.7 macrophages are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation (for THP-1 cells): Induce differentiation of THP-1 monocytes into macrophages by treating with 100-150 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Induction of Foam Cell Formation:

  • Following differentiation (or for RAW264.7 cells), replace the medium with serum-free medium containing oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (AcLDL) at a concentration of 50-100 µg/mL.

  • Incubate the cells with modified LDL for 24-48 hours to induce lipid accumulation and foam cell formation.

3. Treatment with Inhibitory Compounds:

  • The test compound (e.g., Berberine, Heregulin-β1) is typically added to the culture medium either as a pre-treatment before the addition of ox-LDL or co-incubated with ox-LDL.

  • A vehicle control (e.g., DMSO) should be run in parallel.

4. Quantification of Foam Cell Formation:

  • Oil Red O Staining: This is the most common method to visualize and quantify intracellular lipid accumulation.

    • Fix the cells with 4% paraformaldehyde.

    • Stain with a filtered 0.3-0.5% Oil Red O solution in isopropanol or propylene glycol.

    • Wash to remove excess stain.

    • Lipid droplets will stain bright red.

    • Quantification can be performed by:

      • Microscopy: Counting the percentage of Oil Red O-positive cells.

      • Spectrophotometry: Extracting the Oil Red O stain from the cells with isopropanol and measuring the absorbance at approximately 520 nm.

  • Cholesterol Measurement:

    • Lyse the cells and measure total and free cholesterol content using commercially available enzymatic kits.

    • The cholesteryl ester (CE) content can be calculated by subtracting the free cholesterol from the total cholesterol.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro foam cell formation assay.

Experimental_Workflow start Start: Seed Monocytes (e.g., THP-1) differentiate Differentiate to Macrophages (PMA Treatment) start->differentiate induce Induce Foam Cell Formation (Add ox-LDL) differentiate->induce treat Treat with Inhibitor induce->treat control Vehicle Control induce->control incubate Incubate (24-48h) treat->incubate control->incubate quantify Quantify Foam Cell Formation incubate->quantify oro Oil Red O Staining quantify->oro cholesterol Cholesterol Measurement quantify->cholesterol end End: Analyze Data oro->end cholesterol->end

References

A Researcher's Guide to Negative Control Experiments for p38 MAP Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in preclinical research. This guide provides a framework for designing and interpreting negative control experiments in the context of studying p38 MAP kinase inhibitors. While the specific compound "RP 70676" is not publicly documented, the principles and protocols outlined here are applicable to the evaluation of any novel agent targeting the p38 signaling pathway.

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to stress and inflammation. Their involvement in various diseases has made them attractive targets for therapeutic intervention. When investigating a potential p38 inhibitor, it is crucial to employ a robust set of negative controls to ensure that the observed biological effects are a direct result of p38 inhibition and not due to off-target effects or other confounding factors.

Comparison of Expected Outcomes with Negative Controls

The following table summarizes the expected outcomes when using a hypothetical p38 inhibitor compared to various negative controls in key assays. This allows for a clear comparison and helps in the interpretation of experimental data.

Experiment Hypothetical p38 Inhibitor (e.g., "this compound") Negative Control 1: Inactive Analog Negative Control 2: Dominant-Negative p38 Mutant Negative Control 3: Unrelated Stress Stimulus
In Vitro Kinase Assay (p38 activity) High Inhibition (Low IC50)No significant inhibitionNot ApplicableNot Applicable
Western Blot (Phospho-MK2 levels) Significant decreaseNo significant changeSignificant decreaseNo significant change (in the absence of a p38-activating stimulus)
Cytokine Production (e.g., TNF-α, IL-6) Significant decreaseNo significant changeSignificant decreaseVariable, depending on the stimulus
Cell Viability/Proliferation Assay Context-dependentNo significant changeContext-dependentContext-dependent

Detailed Experimental Protocols

Robust and reproducible experimental design is paramount. Below are detailed protocols for key experiments cited in the comparison table.

In Vitro p38 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on p38 kinase activity.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Substrate (e.g., ATF2)

  • ATP (radiolabeled or as part of a detection system)

  • Test compound (e.g., "this compound") and inactive analog

  • 96-well plates

  • Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

Procedure:

  • Prepare serial dilutions of the test compound and the inactive analog.

  • In a 96-well plate, add the recombinant p38α kinase, the substrate, and the kinase buffer.

  • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the recommended time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the kinase activity using a suitable detection method.

  • Calculate the IC50 value for the test compound.

Western Blot for Phospho-MK2

Objective: To assess the inhibition of p38 activity in a cellular context by measuring the phosphorylation of its direct downstream substrate, MK2.

Materials:

  • Cell line known to have an active p38 pathway (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • p38 activating stimulus (e.g., Anisomycin, LPS)

  • Test compound and inactive analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or inactive analog for 1-2 hours.

  • Stimulate the cells with a p38 activator for a predetermined time (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize phospho-MK2 to total MK2 and a loading control.

Dominant-Negative p38 Mutant Expression

Objective: To specifically inhibit the p38 pathway through genetic means, providing a highly specific negative control.

Materials:

  • Expression vector encoding a dominant-negative p38 mutant (e.g., p38α-AF)

  • Control vector (e.g., empty vector or vector expressing a scrambled sequence)

  • Transfection reagent

  • Cell line of interest

  • Assay-specific reagents (as per the downstream analysis)

Procedure:

  • Transfect the cells with the dominant-negative p38 expression vector or the control vector using a suitable transfection reagent.

  • Allow for protein expression for 24-48 hours.

  • Perform the desired downstream experiment (e.g., cytokine measurement, cell migration assay).

  • Compare the results from cells expressing the dominant-negative mutant to those with the control vector.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and for outlining experimental procedures.

p38_signaling_pathway Stress Stress Stimuli (UV, Anisomycin, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Transcription_Factors->Cytokines RP70676 p38 Inhibitor (e.g., this compound) RP70676->p38 Inactive_Analog Inactive Analog Inactive_Analog->p38 No Inhibition DN_p38 Dominant-Negative p38 Mutant DN_p38->p38

Caption: The p38 MAP kinase signaling cascade and points of intervention for inhibitors and negative controls.

experimental_workflow start Start: Cell Culture treatment Treatment: - p38 Inhibitor - Inactive Analog - Vehicle Control start->treatment stimulation Stimulation with p38 Activator treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis analysis Downstream Analysis lysis->analysis western Western Blot (p-MK2) analysis->western elisa ELISA (Cytokine Levels) analysis->elisa data Data Analysis and Comparison western->data elisa->data

Caption: A generalized experimental workflow for evaluating the efficacy of a p38 MAP kinase inhibitor.

By employing these negative controls and following rigorous experimental protocols, researchers can confidently validate the on-target effects of novel p38 inhibitors, paving the way for their further development as potential therapeutics.

Safety Operating Guide

Crucial Safety Information Regarding "RP 70676" Awaits Identification

Author: BenchChem Technical Support Team. Date: November 2025

Providing definitive disposal procedures for the substance designated "RP 70676" is not possible at this time due to the inability to identify the specific chemical composition associated with this identifier.

Initial searches for "this compound" did not yield a specific chemical compound. Instead, results pointed to various products where "RP" is part of a product name, such as "Type RP™ Electrical Contact Cleaner Aerosol" and "Brayco Micronic 776 RP." This suggests that "this compound" is likely an internal product code or a specific identifier not widely cataloged in public chemical databases.

Without a definitive identification and the corresponding Safety Data Sheet (SDS), outlining disposal procedures would be speculative and potentially hazardous. An SDS is a critical document that provides comprehensive information about a substance, including its composition, hazards, and, most importantly, safe handling and disposal instructions.

To ensure the safe and proper disposal of "this compound," it is imperative for researchers, scientists, and drug development professionals to:

  • Locate the Safety Data Sheet (SDS): The manufacturer or supplier of "this compound" is legally obligated to provide an SDS. This document will contain a dedicated section on disposal considerations, outlining the appropriate methods in accordance with local, state, and federal regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) office: Your EHS department is a valuable resource for guidance on chemical waste management and can assist in identifying unknown substances and determining the correct disposal pathways.

General Guidance on Chemical Waste Disposal (Not Specific to this compound):

For illustrative purposes, the disposal of chemical waste generally follows a structured protocol. This often involves segregation of waste streams, proper labeling, and adherence to institutional and regulatory guidelines. A generalized workflow for chemical waste disposal is presented below.

Please note: This is a generic workflow and should not be applied to "this compound" without first identifying the substance and consulting its specific SDS.

G cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Storage cluster_waste_disposal Waste Disposal A Identify Waste Stream (e.g., Halogenated, Non-Halogenated, Solid, Liquid) B Select Appropriate Waste Container A->B C Label Container with Contents and Hazards B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Transports to Central Accumulation Area E->F G Waste Manifested and Shipped by Licensed Contractor F->G

Caption: Generalized Chemical Waste Disposal Workflow.

Until "this compound" is accurately identified, all handling and disposal should be approached with caution. Assume the substance may be hazardous and take all necessary precautions to avoid exposure. Your institution's safety protocols for unknown substances should be strictly followed.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.